molecular formula C5H12ClNO B2781720 N-Methoxycyclobutanamine;hydrochloride CAS No. 2361634-91-3

N-Methoxycyclobutanamine;hydrochloride

Cat. No.: B2781720
CAS No.: 2361634-91-3
M. Wt: 137.61
InChI Key: JQEYMFBGJGVXHK-UHFFFAOYSA-N
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Description

N-Methoxycyclobutanamine;hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61. The purity is usually 95%.
BenchChem offers high-quality N-Methoxycyclobutanamine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methoxycyclobutanamine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxycyclobutanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-7-6-5-3-2-4-5;/h5-6H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEYMFBGJGVXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC1CCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Stability of N-Methoxycyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methoxycyclobutanamine hydrochloride is a pivotal building block in contemporary drug discovery, valued for its unique conformational constraints and physicochemical properties. As with any reactive chemical entity, a thorough understanding of its chemical stability is paramount to ensure the integrity of synthesis, storage, and downstream applications. This technical guide provides a comprehensive analysis of the potential degradation pathways of N-Methoxycyclobutanamine hydrochloride under various stress conditions. It further outlines systematic protocols for forced degradation studies and the application of advanced analytical techniques for the identification and quantification of the parent molecule and its degradants. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists, enabling them to maintain the quality and reliability of this crucial chemical intermediate.

Introduction: The Significance of N-Methoxycyclobutanamine Hydrochloride in Medicinal Chemistry

Cyclobutane rings are increasingly incorporated into drug candidates to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The N-methoxyamine functionality introduces a valuable vector for further chemical elaboration. N-Methoxycyclobutanamine hydrochloride, therefore, represents a versatile scaffold for the synthesis of novel therapeutics. However, the inherent strain of the cyclobutane ring and the reactivity of the N-methoxyamine moiety necessitate a detailed investigation of its chemical stability. This guide will explore the intrinsic stability of the molecule and predict its behavior under conditions relevant to pharmaceutical development, including acidic, basic, oxidative, thermal, and photolytic stress.

Predicted Degradation Pathways of N-Methoxycyclobutanamine Hydrochloride

Based on the chemical structure of N-Methoxycyclobutanamine hydrochloride, several potential degradation pathways can be postulated. Forced degradation studies are designed to intentionally stress the molecule to provoke these transformations, thereby providing insight into its intrinsic stability.[1][2]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds, typically catalyzed by acidic or basic conditions.[3][4]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the methoxy oxygen can facilitate the cleavage of the O-CH3 bond, leading to the formation of N-hydroxycyclobutanamine hydrochloride and methanol. A competing pathway could involve the hydrolysis of the N-O bond, although this is generally less favored for alkoxyamines.[5]

  • Base-Catalyzed Hydrolysis: In the presence of a strong base, deprotonation of the amine hydrochloride would yield the free base, N-methoxycyclobutanamine. While generally more stable to hydrolysis than esters or amides, prolonged exposure to harsh basic conditions could potentially lead to the cleavage of the N-O bond.

Oxidative Degradation

Oxidative degradation is a significant concern for amines and alkoxyamines. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[6]

  • N-Oxide Formation: The tertiary amine nitrogen in the free base form is susceptible to oxidation, which could lead to the formation of the corresponding N-oxide.

  • N-O Bond Cleavage: Oxidative conditions can promote the homolytic cleavage of the N-O bond, generating a nitroxide radical and a methyl radical.[7] This pathway is a known decomposition route for alkoxyamines.[8]

  • Ring Opening: The strained cyclobutane ring may be susceptible to oxidative cleavage under harsh conditions, leading to a variety of linear degradation products.

Thermal Degradation

Elevated temperatures can provide the energy required to overcome activation barriers for degradation reactions.[9] For N-Methoxycyclobutanamine hydrochloride, potential thermal degradation pathways include:

  • Decomposition of the Hydrochloride Salt: At high temperatures, the hydrochloride salt may decompose, releasing hydrogen chloride gas.

  • Ring Strain Release: The inherent strain of the cyclobutane ring could lead to thermal rearrangement or ring-opening reactions.[10]

  • N-O Bond Cleavage: Similar to oxidative stress, thermal energy can induce homolytic cleavage of the N-O bond.[5]

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photochemical reactions.[11]

  • Photochemical Cleavage of the N-O Bond: N-alkoxyamines can undergo photochemically induced homolytic cleavage of the N-O bond, leading to radical species that can initiate further degradation.[7]

  • Photoreactions of the Cyclobutane Ring: While less common, high-energy photons could potentially induce rearrangements or cleavage of the cyclobutane ring.

The following diagram illustrates the potential degradation pathways:

Degradation Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidative Oxidative Degradation cluster_thermal Thermal Degradation cluster_photolytic Photolytic Degradation parent N-Methoxycyclobutanamine Hydrochloride hydrolysis_acid Acid-Catalyzed - O-CH3 Cleavage - N-O Cleavage parent->hydrolysis_acid Acidic (H+) hydrolysis_base Base-Catalyzed - N-O Cleavage parent->hydrolysis_base Basic (OH-) oxidation_noxide N-Oxide Formation parent->oxidation_noxide Oxidizing Agent (e.g., H2O2) oxidation_cleavage N-O Bond Cleavage parent->oxidation_cleavage Oxidizing Agent oxidation_ring Ring Opening parent->oxidation_ring Harsh Oxidation thermal_salt Salt Decomposition parent->thermal_salt Heat (Δ) thermal_ring Ring Opening parent->thermal_ring Heat (Δ) thermal_cleavage N-O Bond Cleavage parent->thermal_cleavage Heat (Δ) photolytic_cleavage N-O Bond Cleavage parent->photolytic_cleavage Light (hν) photolytic_ring Ring Rearrangement/Cleavage parent->photolytic_ring Light (hν)

Caption: Predicted degradation pathways for N-Methoxycyclobutanamine hydrochloride.

Experimental Design for Forced Degradation Studies

A systematic forced degradation study is essential to experimentally verify the predicted degradation pathways and to develop a stability-indicating analytical method.[12] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify major degradation products without leading to complex secondary degradation.[13]

General Considerations
  • Purity of the Starting Material: A well-characterized, high-purity sample of N-Methoxycyclobutanamine hydrochloride should be used.

  • Control Samples: A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

  • Mass Balance: The sum of the assay of the parent compound and the impurities should be close to 100% to ensure that all significant degradation products are accounted for.[14]

Recommended Stress Conditions
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 - 72 hours
Base Hydrolysis 0.1 M NaOH60°C24 - 72 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal (Solid) Oven80°C48 hours
Thermal (Solution) Oven80°C48 hours
Photostability ICH Q1B compliant light sourceRoom TemperaturePer ICH guidelines

Table 1: Recommended starting conditions for forced degradation studies. These conditions may need to be adjusted based on the lability of the molecule.[6][13]

Step-by-Step Protocol for a Typical Forced Degradation Experiment (Acid Hydrolysis)
  • Preparation of Stock Solution: Accurately weigh and dissolve N-Methoxycyclobutanamine hydrochloride in a suitable solvent (e.g., water or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation: Transfer a known volume of the stock solution into a vial. Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Control Sample Preparation: Transfer the same volume of the stock solution into a separate vial and add an equal volume of the solvent used for the stock solution.

  • Incubation: Place both the stress and control sample vials in a constant temperature bath or oven at 60°C.

  • Time-Point Sampling: At predetermined time points (e.g., 8, 24, 48, 72 hours), withdraw an aliquot from each vial.

  • Neutralization: Immediately neutralize the aliquots from the stress sample with an equimolar amount of NaOH.

  • Dilution and Analysis: Dilute the neutralized stress samples and the control samples to a suitable concentration for analysis by a stability-indicating HPLC method.

The following diagram outlines the experimental workflow:

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) stress_prep Prepare Stress Sample (e.g., + 0.1 M HCl) stock->stress_prep control_prep Prepare Control Sample stock->control_prep incubation Incubate at Specified Condition (e.g., 60°C) stress_prep->incubation control_prep->incubation sampling Sample at Time Points incubation->sampling neutralize Neutralize (if applicable) sampling->neutralize dilute Dilute for Analysis neutralize->dilute hplc Analyze by HPLC-UV/MS dilute->hplc

Caption: General workflow for a forced degradation experiment.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection is the workhorse technique for this purpose.[15][16]

HPLC Method Development
  • Column Selection: A reversed-phase C18 column is a good starting point for the separation of small polar molecules like N-Methoxycyclobutanamine hydrochloride and its likely degradants.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve good separation of compounds with varying polarities.

  • Detection:

    • UV Detection: While the parent compound may have a weak chromophore, UV detection can be useful for monitoring the appearance of degradation products that may have stronger UV absorbance.

    • Mass Spectrometry (MS) Detection: LC-MS is invaluable for identifying unknown degradation products by providing molecular weight and fragmentation information.[17][18][19] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in elemental composition determination.[19]

Characterization of Degradation Products
  • LC-MS/MS: Tandem mass spectrometry (MS/MS) experiments can be performed to obtain structural information about the degradation products by analyzing their fragmentation patterns.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of major degradation products, isolation followed by NMR analysis is the gold standard.[20][21] 1H and 13C NMR can provide detailed information about the connectivity of atoms in the molecule.

Storage and Handling Recommendations

Based on the potential degradation pathways, the following storage and handling procedures are recommended to ensure the long-term stability of N-Methoxycyclobutanamine hydrochloride:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[22] Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidative degradation.

  • Incompatible Materials: Avoid contact with strong acids, strong bases, and oxidizing agents.[7]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or under a fume hood.

Conclusion

A comprehensive understanding of the chemical stability of N-Methoxycyclobutanamine hydrochloride is critical for its effective use in drug discovery and development. This guide has outlined the predicted degradation pathways based on its chemical structure and provided a framework for conducting forced degradation studies. By employing systematic experimental designs and advanced analytical techniques, researchers can ensure the quality and integrity of this important building block, ultimately contributing to the successful development of new medicines. The proactive investigation of stability, as detailed herein, is a cornerstone of good scientific practice and regulatory compliance in the pharmaceutical industry.[23]

References

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  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. PMC. [Link]

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Methodological & Application

Application Notes and Protocols for Amide Coupling Reactions of N-Methoxycyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of N-Methoxycyclobutanamine in Medicinal Chemistry

Cyclobutane-containing scaffolds have garnered significant interest in drug discovery due to their ability to impart unique conformational constraints and metabolic stability to bioactive molecules.[1] Among these, N-methoxycyclobutanamine stands out as a valuable building block. The presence of the N-methoxy group can influence the physicochemical properties of the final compound, potentially enhancing membrane permeability and metabolic stability, while also offering a handle for further chemical modification. The use of its hydrochloride salt ensures better stability and handling properties. This document provides a detailed guide to the reaction conditions for the crucial amide coupling step involving N-Methoxycyclobutanamine hydrochloride, a key transformation in the synthesis of novel pharmaceutical candidates.[2]

Core Principles of Amide Coupling with N-Methoxycyclobutanamine Hydrochloride

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process.[3] This is primarily due to the formation of a non-productive ammonium carboxylate salt. To overcome this, the carboxylic acid is typically activated in situ using a coupling reagent. When using an amine hydrochloride salt, an additional crucial step is the liberation of the free amine through the addition of a non-nucleophilic base.[4]

The Critical Role of the Base

N-Methoxycyclobutanamine is supplied as a hydrochloride salt to improve its stability and ease of handling. However, the protonated amine is not nucleophilic and will not react with the activated carboxylic acid. Therefore, the addition of a stoichiometric amount of a tertiary amine base is essential to neutralize the hydrochloride and generate the free N-methoxycyclobutanamine in situ.

Commonly used bases include:

  • Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base that is highly effective in amide coupling reactions.

  • Triethylamine (TEA): Another common non-nucleophilic base, though slightly more nucleophilic than DIPEA.

  • N-methylmorpholine (NMM): A suitable alternative, often used in peptide synthesis.

An excess of the base (typically 1.5 to 3 equivalents relative to the amine hydrochloride) is often employed to ensure complete deprotonation and to neutralize any acidic byproducts formed during the reaction.[5][6]

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. Several classes of reagents are commonly employed, each with its own mechanism and advantages.

Uronium/Aminium Salts: HATU and HBTU

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that generate activated esters.[3] HATU is often preferred for challenging couplings due to the formation of a more reactive OAt-active ester, which can accelerate the reaction and suppress racemization in chiral carboxylic acids.[3]

Mechanism of HATU-mediated coupling:

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, + Base Base Base (e.g., DIPEA) Base->ActiveEster HATU HATU HATU->ActiveEster Amine N-Methoxycyclobutanamine Amide Amide Product Amine->Amide ActiveEster->Amide + Amine TMU Tetramethylurea (byproduct) ActiveEster->TMU

Caption: Mechanism of HATU-mediated amide coupling.

Carbodiimides: EDC with HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[3] This intermediate is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea. To mitigate these side reactions, an additive such as HOBt (1-Hydroxybenzotriazole) is almost always used in conjunction with EDC. HOBt traps the O-acylisourea to form a more stable and selective HOBt-ester, which then reacts with the amine.[3] A significant advantage of EDC is that its urea byproduct is water-soluble, facilitating purification through aqueous workup.[7]

Mechanism of EDC/HOBt-mediated coupling:

EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt HOBt HOBt_Ester HOBt-Active Ester HOBt->HOBt_Ester Amine N-Methoxycyclobutanamine Amide Amide Product Amine->Amide O_Acylisourea->HOBt_Ester + HOBt Urea Water-soluble Urea (byproduct) O_Acylisourea->Urea HOBt_Ester->Amide + Amine

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Solvent Selection and Reaction Conditions

The choice of solvent is crucial for ensuring the solubility of all reactants and reagents. Common aprotic solvents for amide coupling reactions include:

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent with excellent solvating properties for a wide range of organic molecules.

  • Dichloromethane (DCM): A less polar solvent, often used for its ease of removal during workup.

  • Tetrahydrofuran (THF): Another common aprotic solvent.

For N-methoxycyclobutanamine hydrochloride, a polar solvent like DMF is generally a good starting point to ensure solubility of the salt. A mixture of DCM and DMF can also be effective.[8]

Reactions are typically initiated at 0 °C to control any initial exotherm, especially during the activation of the carboxylic acid, and then allowed to warm to room temperature. Reaction times can vary from a few hours to overnight, and progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

The following are detailed protocols for the amide coupling of N-methoxycyclobutanamine hydrochloride with a generic carboxylic acid.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally robust and effective for a wide range of carboxylic acids, including those that are sterically hindered.

Materials:

  • Carboxylic acid (1.0 equiv)

  • N-Methoxycyclobutanamine hydrochloride (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv).

  • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.5 M).

  • Add N-methoxycyclobutanamine hydrochloride (1.1 equiv) to the solution.

  • Add HATU (1.2 equiv) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. d. Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a cost-effective and widely used method, with the advantage of a water-soluble urea byproduct.

Materials:

  • Carboxylic acid (1.0 equiv)

  • N-Methoxycyclobutanamine hydrochloride (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or TEA (2.5 equiv)

  • Anhydrous DCM or DMF

  • Ethyl acetate (EtOAc) or DCM

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and N-methoxycyclobutanamine hydrochloride (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (approximately 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Slowly add DIPEA or TEA (2.5 equiv) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: a. If using DMF, dilute with ethyl acetate. If using DCM, it can be used directly. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. d. Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Summary of Reaction Parameters

ParameterHATU CouplingEDC/HOBt CouplingRationale
Carboxylic Acid 1.0 equiv1.0 equivLimiting reagent.
Amine·HCl 1.1 equiv1.1 equivSlight excess to ensure complete consumption of the carboxylic acid.
Coupling Reagent HATU (1.2 equiv)EDC·HCl (1.2 equiv)Excess to drive the reaction to completion.
Additive N/AHOBt (1.2 equiv)Suppresses side reactions and racemization.
Base DIPEA (2.5 equiv)DIPEA or TEA (2.5 equiv)Neutralizes amine·HCl and acidic byproducts.
Solvent Anhydrous DMFAnhydrous DCM or DMFEnsures solubility of all components.
Temperature 0 °C to RT0 °C to RTControls initial exotherm and allows for smooth reaction progression.
Reaction Time 2-16 h4-24 hDependent on substrate reactivity; monitor for completion.

Troubleshooting and Key Considerations

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

    • Increase the equivalents of the coupling reagent and/or base.

    • Consider switching to a more potent coupling reagent like HATU if using EDC/HOBt.

    • For sterically hindered substrates, prolonged reaction times or gentle heating may be necessary.[9]

  • Side Reactions:

    • The formation of tetramethylguanidinium byproduct can occur with HATU if the amine is too reactive or if there is a delay in the addition of the carboxylic acid. Pre-activating the carboxylic acid with HATU and base before adding the amine can mitigate this.[10]

    • With EDC, the absence of HOBt can lead to N-acylurea formation. Ensure HOBt is present from the start.

  • Purification Challenges:

    • The urea byproduct from EDC is water-soluble, simplifying purification. The byproduct from HATU (tetramethylurea) can sometimes be challenging to remove completely and may require careful chromatography.

Conclusion

The amide coupling of N-Methoxycyclobutanamine hydrochloride is a versatile and crucial reaction for the synthesis of novel chemical entities in drug discovery. A thorough understanding of the roles of the coupling reagent and base, coupled with careful control of reaction conditions, is paramount for success. Both HATU and EDC/HOBt are excellent choices for this transformation, with the selection often depending on the specific carboxylic acid substrate, cost considerations, and scalability. The protocols outlined in this guide provide a robust starting point for researchers to efficiently synthesize a wide range of N-methoxycyclobutyl amides.

References

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Ceusters, S. (2022). Eight-membered cyclic amines as novel scaffolds for drug discovery. University of Birmingham.
  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Google Patents. (2013). United States Patent.
  • Google Patents. (2002). Catalyst and method for amide formation.
  • Reddit. (n.d.). HATU coupling - what's the best order? Retrieved from [Link]

  • Semantic Scholar. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Reddit. (n.d.). amide coupling help. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Google Patents. (2009). United States Patent.
  • Google Patents. (1984). United States Patent.
  • Google Patents. (2011). Patent Application Publication.
  • ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of pharmaceuticals containing amide bonds and selected.... Retrieved from [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ScholarWorks. (n.d.). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-methylcyclopentanamine. Retrieved from [Link]

  • Pharmaceutical Sciences. (n.d.). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-methylcyclobutanamine hydrochloride. Retrieved from [Link]

  • Penn A-State. (n.d.). METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylcyclohexylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). General: Reagent Information. THF, Et2O, CH2Cl2 and toluene were purchased from J.T. Baker in CYCLE-TAINER® solvent-delivery ke. Retrieved from [Link]

Sources

using N-Methoxycyclobutanamine HCl as a Weinreb amide equivalent

Application Note: High-Fidelity Ketone Synthesis Using -Methoxycyclobutanamine HCl

Executive Summary

While

crystallinitylipophilicityhydrolytic stability

-Methoxycyclobutanamine Hydrochloride

  • Enhanced Lipophilicity: Significantly increases the LogP of the intermediate amide, facilitating aqueous workups for polar substrates.

  • Improved Crystallinity: The rigid cyclobutyl ring often induces crystallinity in otherwise oily intermediates, simplifying purification without chromatography.

  • Steric Shielding: The increased bulk of the cyclobutyl group provides superior protection of the tetrahedral intermediate, further minimizing the risk of over-addition (tertiary alcohol formation) with highly reactive nucleophiles.

Mechanism of Action: The "Bulky Chelate" Model

The core mechanism remains identical to the classic Weinreb synthesis: the formation of a stable 5-membered chelate with the metal cation (Mg²⁺ or Li⁺). However, the

Visualization: The Reaction Pathway

The following diagram illustrates the conversion of a Carboxylic Acid to a Ketone via the

Weinreb_Pathwaycluster_stericSteric Shielding ZoneAcidCarboxylic Acid(R-COOH)AmideN-Cyclobutyl Weinreb Amide(Stable Intermediate)Acid->AmideCoupling(EDC/HATU + Base)ReagentN-MethoxycyclobutanamineHCl SaltReagent->AmideNucleophileChelateTetrahedral Metal Chelate(Mg++ Stabilized)Amide->ChelateR'-MgBr / R'-Li(Nucleophilic Attack)KetoneTarget Ketone(R-CO-R')Chelate->KetoneAcid Quench(Hydrolysis)

Caption: The N-cyclobutyl group stabilizes the tetrahedral intermediate (Red) through steric bulk, preventing collapse until the acid quench releases the Ketone (Blue).

Comparative Data: Cyclobutyl vs. Methyl[1][2]

FeatureStandard Weinreb (

-Me)
Cyclobutyl Variant (

-cBu)
Impact on Protocol
LogP (Hydrophobicity) LowHigh Easier extraction of amide from aqueous coupling buffers.
Steric Bulk (A-Value) SmallModerate Slower coupling (requires longer time) but higher fidelity in Grignard addition.
Crystallinity Often OilsOften Solids Potential for recrystallization instead of column chromatography.
Byproduct Volatility High (Volatile Amine)Low Reduced inhalation risk during workup; amine byproduct is easier to trap.

Experimental Protocols

Protocol A: Synthesis of the -Cyclobutyl Weinreb Amide

Objective: Coupling

Reagents:

  • Carboxylic Acid substrate (1.0 equiv)

  • 
    -Methoxycyclobutanamine HCl  (1.2 equiv)
    
  • HATU (1.2 equiv) or EDC·HCl (1.5 equiv) / HOBt (1.5 equiv)

  • DIPEA (

    
    -Diisopropylethylamine) (3.0 - 4.0 equiv)
    
  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (2.0 equiv) and HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes to activate the acid.

    • Note: If using EDC/HOBt, add HOBt first, then EDC.

  • Amine Addition: In a separate vial, suspend

    
    -Methoxycyclobutanamine HCl  (1.2 equiv) in a minimal amount of DMF and add DIPEA (1.5 equiv) to neutralize the HCl salt.
    
    • Critical Step: The salt must be neutralized before or during addition to ensure the free amine is available for coupling.

  • Coupling: Add the amine solution to the activated acid mixture. Stir at RT for 4–16 hours.

    • Monitoring: Check via TLC or LCMS. The cyclobutyl amide typically elutes later (higher

      
      ) than the corresponding 
      
      
      -methyl amide due to increased lipophilicity.
  • Workup: Dilute with EtOAc. Wash effectively with:

    • 10% Citric Acid or 1M HCl (removes excess DIPEA and unreacted amine).

    • Sat. NaHCO₃ (removes unreacted acid and HOBt).

    • Brine.

  • Purification: Dry over Na₂SO₄ and concentrate. If the residue solidifies (common with cyclobutyl), recrystallize from Hexanes/EtOAc. If oil, purify via silica flash chromatography.

Protocol B: Nucleophilic Addition (Ketone Synthesis)

Objective: Reacting the amide with a Grignard or Organolithium reagent.[1]

Reagents:

  • 
    -Cyclobutyl Weinreb Amide (1.0 equiv)
    
  • Organometallic Reagent (R-MgBr or R-Li) (1.5 - 2.0 equiv)

  • Solvent: THF or Et₂O (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a flask and cool to 0°C (for Grignards) or -78°C (for Lithiums) under Argon/Nitrogen.

  • Dissolution: Dissolve the amide in anhydrous THF (0.1 M).

  • Addition: Add the organometallic reagent dropwise.

    • Expert Insight: Due to the steric bulk of the cyclobutyl group, the reaction may be slower than with standard Weinreb amides. If using a Grignard, allow the reaction to warm to RT after addition if TLC shows incomplete conversion at 0°C.

  • Quench: Once complete, cool to 0°C and quench with saturated NH₄Cl (for neutral ketones) or 1M HCl (if the product is stable to acid).

    • Mechanism:[2][3][4] The quench breaks the O-Metal-N chelate, collapsing the tetrahedral intermediate to release the ketone and the

      
      -methoxycyclobutanamine byproduct.
      
  • Isolation: Extract with Et₂O. The byproduct (

    
    -methoxycyclobutanamine) is basic; an acid wash (1M HCl) will remove it into the aqueous layer, leaving the pure ketone in the organic layer.
    

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield in Coupling Incomplete salt neutralizationEnsure at least 3.0 equiv of base (DIPEA/TEA) is used total. The HCl salt consumes 1.0 equiv immediately.
Stalled Grignard Reaction Steric HindranceThe cyclobutyl group adds bulk. Warm the reaction from 0°C to RT. Do not reflux.
Product is an Alcohol Over-additionRare with this reagent.[1] Ensure the quench is performed cold and the reagents are anhydrous. Check if the Grignard has decomposed.
Amide won't crystallize ImpuritiesThe cyclobutyl group usually aids crystallinity. If oily, try triturating with cold pentane or diethyl ether.

References

  • Original Weinreb Methodology: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[4] Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link

  • Review of Weinreb Amides: Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review." Organic Preparations and Procedures International, 1993 , 25(1), 15-40.[5] Link

  • Steric Effects in Amides: Mentzel, M.; Hoffmann, H. M. R. "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal of Practical Chemistry, 1997 , 339(1), 517-524. Link

  • Reagent Data: PubChem Compound Summary for CID 136263592 (N-methoxycyclobutanamine hydrochloride). Link

N-Methoxycyclobutanamine Hydrochloride: A Novel Constrained Building Block for Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: The therapeutic potential of peptides is often hindered by poor metabolic stability and low oral bioavailability. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations. A key approach in peptidomimetic design is the incorporation of non-canonical amino acids that introduce conformational constraints.[1][2] This guide introduces N-Methoxycyclobutanamine hydrochloride, a novel building block designed to impart rigidity and modify the electronic properties of the peptide backbone. We provide a comprehensive overview of its properties, a proposed synthetic route, and detailed protocols for its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This document serves as a technical resource for researchers in medicinal chemistry and drug discovery aiming to leverage unique structural motifs for the development of next-generation therapeutics.

The Imperative for Conformational Constraint in Peptidomimetics

Natural peptides are highly flexible molecules, a property that is essential for their diverse biological functions but detrimental for their use as drugs. This flexibility leads to rapid degradation by proteases and poor membrane permeability. The core principle of peptidomimetic design is to create analogues with improved stability and bioavailability while retaining or enhancing biological activity.[3][4]

One of the most powerful strategies to achieve this is through conformational constraint.[5][6] By incorporating rigid structural elements, the peptide's accessible conformational space is reduced, "locking" it into a bioactive shape. This pre-organization can lead to:

  • Enhanced Receptor Affinity: Reducing the entropic penalty upon binding.

  • Increased Proteolytic Resistance: Sterically hindering the approach of proteases.[7]

  • Improved Cell Permeability: By stabilizing conformations that mask polar groups and favor passive diffusion.

Cyclic amino acids, such as those containing cyclobutane rings, are particularly effective constraining elements.[8][9] The four-membered ring severely restricts the rotation of backbone dihedral angles (φ/ψ), providing a predictable and rigid scaffold for orienting pharmacophoric side chains.

Profile of N-Methoxycyclobutanamine Hydrochloride

N-Methoxycyclobutanamine hydrochloride is a unique non-canonical amino acid analogue that combines two strategic design elements: a rigid cyclobutane core and an N-methoxy modification.

  • Cyclobutane Core: As a proline analogue, the cyclobutane moiety introduces a significant local constraint on the peptide backbone, making it a valuable tool for stabilizing specific secondary structures like β-turns.[8]

  • N-Methoxy Group: The substitution of the amide nitrogen with a methoxy group fundamentally alters the properties of the peptide bond. It removes the hydrogen bond donor capability of the amide NH, a modification known to enhance membrane permeability and oral bioavailability in certain contexts.[10][11] Furthermore, the N-O bond is not a substrate for common proteases, offering a potential site of high metabolic stability.

Physicochemical Properties
PropertyValueSource/Method
Molecular Formula C₅H₁₂ClNOCalculated
Molecular Weight 137.61 g/mol Calculated
IUPAC Name N-methoxycyclobutanamine;hydrochlorideN/A
CAS Number Not assignedN/A
Appearance White to off-white crystalline solidPredicted
Solubility Soluble in water, methanolPredicted

Proposed Synthesis of N-Methoxycyclobutanamine Hydrochloride

The synthesis of N-Methoxycyclobutanamine hydrochloride can be achieved through a straightforward two-step process starting from cyclobutanone. This proposed route leverages a well-established oximation reaction followed by reduction.

Synthesis_Workflow Cyclobutanone Cyclobutanone Oxime Cyclobutanone O-methyl oxime Cyclobutanone->Oxime Methoxyamine HCl, Pyridine, EtOH Target N-Methoxycyclobutanamine Hydrochloride Oxime->Target 1. NaBH4, EtOH 2. HCl in Ether SPPS_Workflow start Resin-Bound Peptide (Free N-terminus) deprotection Fmoc Deprotection 20% Piperidine in DMF start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling Fmoc-AA-OH (4 eq) HBTU (3.9 eq) DIPEA (8 eq) wash1->coupling wash2 DMF Wash coupling->wash2 cycle Repeat Cycle for next AA wash2->cycle Is chain complete? (No) final Cleavage & Global Deprotection (e.g., TFA Cocktail) wash2->final Is chain complete? (Yes)

Caption: Standard Fmoc-SPPS cycle for incorporating the novel amino acid.

Protocol 4.1: Fmoc-SPPS Coupling of the Protected Monomer
  • Rationale: This protocol uses HBTU as a coupling agent, which reacts with the carboxylic acid of the incoming amino acid to form a highly reactive activated ester. DIPEA, a non-nucleophilic base, facilitates this activation and neutralizes the protonated N-terminus of the resin-bound peptide. [3][12]An excess of reagents is used to drive the reaction to completion.

  • Resin Swelling: Swell the peptide-bound resin (e.g., Rink Amide resin with a pre-existing peptide sequence) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to expose the N-terminal amine.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Activation: In a separate vessel, dissolve the protected building block, Fmoc-N-Boc-N-methoxycyclobutanamine (4.0 eq relative to resin loading), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3.9 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (8.0 eq) and pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test or Chloranil test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: Wash the resin with DMF (5-7 times) followed by dichloromethane (DCM) (3 times) to prepare for the next cycle or final cleavage.

Table of Common Coupling Reagents
ReagentClassActivation MechanismNotes
HBTU/HATU Uronium/Aminium SaltForms active esterFast, efficient, most common. HATU is preferred for sterically hindered couplings.
DIC/Oxyma CarbodiimideForms O-acylisoureaCost-effective. OxymaPure® is a non-explosive alternative to HOBt.
PyBOP Phosphonium SaltForms active esterExcellent for hindered couplings, but produces carcinogenic byproducts.

Structural and Functional Implications

The incorporation of N-Methoxycyclobutanamine creates a unique modification at the peptide backbone, distinguishing it from a standard peptide bond.

Caption: Comparison of a standard amide bond and the N-methoxy linkage.

Key Consequences:

  • Loss of H-Bond Donor: The replacement of N-H with N-O-CH₃ eliminates a critical hydrogen bond donor. This can disrupt secondary structures like α-helices and β-sheets but may also improve passive membrane permeability by reducing the desolvation penalty. [10]* Altered Cis/Trans Isomerism: The electronic properties of the N-O bond may alter the rotational barrier and preference for cis or trans amide bond conformations, influencing the overall peptide shape.

  • Enhanced Stability: The linkage is expected to be completely resistant to cleavage by common serine, cysteine, and aspartyl proteases, which recognize and hydrolyze standard amide bonds. This makes it an ideal modification for increasing the half-life of a peptide therapeutic. [3]

Conclusion

N-Methoxycyclobutanamine hydrochloride represents a sophisticated and powerful tool for the modern medicinal chemist. By merging the principles of conformational constraint with backbone N-alkoxy modification, it offers a dual strategy for enhancing the drug-like properties of peptide-based molecules. The synthetic and coupling protocols outlined in this guide provide a practical framework for researchers to explore the potential of this novel building block in their own peptidomimetic design and drug discovery programs.

References

  • MDPI. (n.d.). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Available from: [Link]

  • MDPI. (n.d.). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Available from: [Link]

  • ResearchGate. (2020). Conformationally Constrained Amino Acids in Peptide Design. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Constrained Peptides as Miniature Protein Structures. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Available from: [Link]

  • YouTube. (2022). Antimicrobial Peptides Produced: Non-Canonical Amino Acids l Protocol Preview. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. Available from: [Link]

  • Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Available from: [Link]

  • Semantic Scholar. (1993). Aminoacids of the cyclobutane series. Available from: [Link]

  • ResearchGate. (2018). Cyclobutane-containing amino acid derivatives with alkyl tails. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). N-methylcyclobutanamine hydrochloride. PubChem. Available from: [Link]

  • ACS Publications. (n.d.). Total synthesis of cyclobutane amino acids from Atelia herbert smithii. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. (n.d.). US3031499A - Amino acids containing a cyclobutane ring.
  • National Institutes of Health (NIH). (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Available from: [Link]

  • National Institutes of Health (NIH). (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]

  • PubMed. (n.d.). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Available from: [Link]

  • The University of Queensland. (2016). Unusual amino acids in medicinal chemistry. UQ eSpace. Available from: [Link]

  • ResearchGate. (2003). Unnatural amino acids in drug discovery. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). 1-Methylcyclobutan-1-amine hydrochloride. PubChem. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). N-methylcyclopentanamine hydrochloride. PubChem. Available from: [Link]

  • Google Patents. (n.d.). CN101417956A - Synthesis method of methoxamine hydrochloride.
  • PubMed. (2018). Exploiting Peptidomimetics to Synthesize Compounds That Activate Ryanodine Receptor Calcium Release Channels. Available from: [Link]

  • National Institutes of Health (NIH). (2021). Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine. Available from: [Link]

  • Google Patents. (n.d.). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-Methoxycyclobutanamine Hydrochloride Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of N-Methoxycyclobutanamine hydrochloride and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of N-Methoxycyclobutanamine hydrochloride. Each issue is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.

Issue 1: Oily Residue or Failure to Crystallize After Salt Formation

Scenario: You have completed the synthesis of N-Methoxycyclobutanamine, neutralized the reaction mixture, and performed an extraction. After adding hydrochloric acid to the organic solution of the free amine, you are left with an oily precipitate or the solution remains clear, with no solid hydrochloride salt forming, even after cooling.

Root Cause Analysis: The formation of an oil or the failure to crystallize is a common issue when preparing amine hydrochloride salts. Several factors can contribute to this problem:

  • Presence of Water: Even small amounts of water, introduced from aqueous work-ups or wet solvents, can significantly increase the solubility of the amine hydrochloride salt, preventing its precipitation.[1]

  • Inappropriate Solvent: The chosen solvent may be too good at solvating the hydrochloride salt, even at low temperatures.

  • Residual Impurities: The presence of impurities from the synthesis can interfere with the crystal lattice formation, leading to an oil. These impurities could include unreacted starting materials or byproducts.

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved salt is higher than its normal saturation point at that temperature.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry the organic extract of the free amine with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before adding the hydrochloric acid source.

    • Use an anhydrous solution of HCl (e.g., HCl in diethyl ether, dioxane, or isopropanol) instead of aqueous HCl.[1][2] If you must use aqueous HCl, consider subsequent steps to remove the water.

  • Solvent System Optimization:

    • If the product oils out, try adding a non-polar "anti-solvent" dropwise to the stirred solution to induce precipitation. Good choices for anti-solvents include diethyl ether, hexane, or toluene.[3]

    • If the product remains in solution, carefully reduce the volume of the solvent under reduced pressure to increase the concentration.

    • Consider switching to a solvent system where the hydrochloride salt has lower solubility. For many amine hydrochlorides, isopropanol is a preferred solvent over ethanol or methanol due to the lower solubility of the salt, which can lead to higher recovery.[3]

  • Induce Crystallization:

    • Seeding: If you have a small amount of pure crystalline material from a previous batch, add a seed crystal to the solution to initiate crystallization.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Purification Prior to Salt Formation: If the issue persists, it is likely due to impurities. Consider purifying the free amine by flash column chromatography on silica gel before attempting the salt formation.

Issue 2: Presence of Inorganic Salts in the Final Product

Scenario: After isolating your N-Methoxycyclobutanamine hydrochloride, you observe a higher than expected yield, and analytical data (e.g., NMR, elemental analysis) suggests the presence of inorganic salts like sodium chloride or ammonium chloride.

Root Cause Analysis: Inorganic salts are typically introduced during the work-up steps of the synthesis.

  • Aqueous Work-up: Neutralization of excess acid or base with reagents like sodium bicarbonate, sodium hydroxide, or ammonium chloride can lead to the formation of their corresponding salts.[4] If the subsequent extractions and washes are not thorough, these salts can be carried through to the final product.

  • Co-precipitation: During the precipitation of the amine hydrochloride, inorganic salts that are sparingly soluble in the organic solvent may co-precipitate.

Troubleshooting Protocol:

  • Optimize the Work-up Procedure:

    • After quenching the reaction, perform multiple washes of the organic layer with water to remove the bulk of the inorganic salts.

    • A final wash with brine (saturated aqueous NaCl solution) can help to break up emulsions and further remove water from the organic layer.

  • Purification of the Free Amine: The most robust method to remove inorganic salts is to convert the hydrochloride salt back to the free amine, which can then be separated.

    • Dissolve the impure hydrochloride salt in water.

    • Basify the aqueous solution with a base like sodium hydroxide or sodium carbonate to a pH greater than 10.[5]

    • Extract the free amine into an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic layer with water to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate and then proceed with the hydrochloride salt formation using an anhydrous HCl source.

  • Recrystallization: If the level of inorganic salt contamination is low, recrystallization from a suitable solvent system can be effective. Inorganic salts are generally insoluble in most organic solvents and can be removed by filtration of the hot solution before cooling to induce crystallization of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for N-Methoxycyclobutanamine hydrochloride?

A1: For amine hydrochlorides, a good starting point is often a polar protic solvent like isopropanol.[3] You can also explore solvent/anti-solvent systems. For example, dissolving the crude product in a minimal amount of a polar solvent like methanol or ethanol and then adding a less polar solvent like diethyl ether or ethyl acetate until the solution becomes turbid, followed by gentle heating to redissolve and slow cooling.

Q2: My final product has a persistent color. How can I remove it?

A2: Colored impurities are common in amine syntheses.

  • Activated Charcoal (Carbon) Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the suspension to boiling for a few minutes, and then filter the hot solution through a pad of celite to remove the charcoal. The desired product should remain in the filtrate, which can then be crystallized. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.

  • Chromatography: If the colored impurities are organic in nature, flash column chromatography of the free amine before salt formation is a highly effective method for their removal.

Q3: How can I confirm the purity of my N-Methoxycyclobutanamine hydrochloride?

A3: A combination of analytical techniques should be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for quantitative purity assessment. A reverse-phase C18 column with a mobile phase consisting of a gradient of water and acetonitrile (both containing a small amount of an additive like trifluoroacetic acid or formic acid) and UV detection is a common setup.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze for volatile impurities.[7]

  • Elemental Analysis: This provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which can be compared to the theoretical values for the pure compound.

Q4: What are the likely impurities I should be looking for?

A4: The impurities will depend on the synthetic route used. However, some common possibilities include:

  • Unreacted Starting Materials: Such as cyclobutanone derivatives or N-methoxyamine.

  • Byproducts from Side Reactions: For example, if an imine is formed as an intermediate, it could potentially be hydrolyzed back to the corresponding aldehyde or ketone and amine.

  • Over-alkylation Products: If a methylation step is involved, there is a possibility of forming quaternary ammonium salts.

  • Residual Solvents: Solvents used in the reaction or purification may be present in the final product.

Experimental Protocols & Visualizations

Protocol 1: General Recrystallization of N-Methoxycyclobutanamine Hydrochloride
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold. Good candidates to screen include isopropanol, ethanol, methanol/diethyl ether, and ethyl acetate/hexane.

  • Dissolution: Place the crude N-Methoxycyclobutanamine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and then dry them under vacuum.

Protocol 2: Purity Assessment by HPLC
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known concentration of the N-Methoxycyclobutanamine hydrochloride in the mobile phase.

Data Presentation

Table 1: Comparison of Recrystallization Solvents (Hypothetical Data)

Solvent SystemRecovery (%)Purity (by HPLC, %)Observations
Isopropanol7599.5Well-defined needles
Ethanol6099.2Smaller crystals
Methanol/Diethyl Ether8599.8Fine white powder
Ethyl Acetate/Hexane7098.9Slower crystallization
Visualizations

Diagram 1: Troubleshooting Workflow for Purification

purification_workflow start Crude Product (N-Methoxycyclobutanamine HCl) recrystallization Attempt Recrystallization start->recrystallization oily_or_no_xtal Oily Product or No Crystals Form? recrystallization->oily_or_no_xtal pure_solid Pure Crystalline Solid oily_or_no_xtal->pure_solid No check_anhydrous Ensure Anhydrous Conditions (Dry Solvents, Anhydrous HCl) oily_or_no_xtal->check_anhydrous Yes inorganic_salts Inorganic Salt Contamination? pure_solid->inorganic_salts final_product Final Pure Product inorganic_salts->final_product No wash_optimize Optimize Aqueous Washes inorganic_salts->wash_optimize Yes optimize_solvent Optimize Solvent System (e.g., Isopropanol, Anti-solvent) check_anhydrous->optimize_solvent induce_xtal Induce Crystallization (Seed, Scratch) optimize_solvent->induce_xtal free_base_purify Convert to Free Base, Purify via Chromatography, Re-form Salt induce_xtal->free_base_purify Still Fails free_base_purify->recrystallization convert_free_base Convert to Free Base, Extract, Re-form Salt wash_optimize->convert_free_base convert_free_base->recrystallization

Caption: Decision tree for troubleshooting common purification issues.

References

  • CN112794810B - Synthesis method of cyclobutylamine compound - Google P
  • Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11. (URL: [Link])

  • Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo. (URL: [Link])

  • cyclobutylamine - Organic Syntheses Procedure. (URL: [Link])

  • Purification of organic hydrochloride salt? - ResearchGate. (URL: [Link])

  • US5166397A - Process for producing optically active cyclobutylamines - Google P
  • CN102408346B - Preparation method of 4,5-dimethoxy-1-(methyl amino-methyl)
  • How can I neutralize aminehydrochlorides? - ResearchGate. (URL: [Link])

  • CN115490611A - A kind of synthetic method of methoxylamine hydrochloride - Google P
  • CN105330564A - Preparation method of methoxyamine hydrochloride - Google P
  • Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. - ResearchGate. (URL: [Link])

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (URL: [Link])

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (URL: [Link])

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (URL: [Link])

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storage and handling best practices for N-Methoxycyclobutanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methoxycyclobutanamine Hydrochloride

Guide Objective: This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling N-Methoxycyclobutanamine hydrochloride. This document moves beyond simple instructions to explain the chemical principles behind each recommendation, empowering users to troubleshoot common experimental challenges effectively. Given the specialized nature of this reagent, the guidance herein is synthesized from established principles for amine hydrochloride salts and data from closely related structural analogs.

Section 1: Compound Profile and Properties

N-Methoxycyclobutanamine hydrochloride is a substituted cycloalkylamine salt. Its chemical behavior is primarily dictated by the amine hydrochloride functional group, which renders it a polar, crystalline solid. Understanding its fundamental properties is critical for its successful use in synthesis.

Table 1: Key Physicochemical Properties (Expected)

Property Expected Value/Observation Rationale & Scientific Insight
Physical State White to off-white crystalline solid.[1] The ionic nature of the hydrochloride salt favors the formation of a stable crystal lattice.
Hygroscopicity Hygroscopic; will readily absorb moisture from the atmosphere.[1][2] The polar amine salt attracts and complexes with water molecules. This is a critical handling consideration to prevent sample degradation and inaccurate weighing.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol).[2][3][4] Sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF). Insoluble in nonpolar organic solvents (e.g., hexanes, toluene, diethyl ether). "Like dissolves like." As a salt, it is highly polar and requires a polar solvent to solvate the ions effectively. Nonpolar solvents cannot overcome the lattice energy of the salt.
Stability Stable under recommended storage conditions.[5][6] The compound is generally stable, but moisture can lead to clumping and potential hydrolysis over long periods. It is incompatible with strong oxidizing agents and strong bases.[1][5]

| Reactivity | The amine is protonated and therefore not nucleophilic. | The primary amine is present as an ammonium salt (-NH2+Cl-). For use as a nucleophile in reactions (e.g., amidation, alkylation), it must first be deprotonated to the free amine (-NH2) using a base. |

Section 2: Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common questions regarding the safe storage and handling of N-Methoxycyclobutanamine hydrochloride.

Q1: What are the ideal storage conditions for this compound?

A1: Proper storage is the single most important factor in maintaining the integrity and reactivity of this reagent.

  • Container: Keep the compound in its original, tightly sealed container.[1][7]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially for long-term storage.

  • Moisture Control: The compound is hygroscopic.[1][2] Store in a desiccator or a controlled low-humidity environment. The causality here is that absorbed water can inhibit reactions and lead to inaccurate measurements of the reagent.

  • Temperature: Store in a cool, dry place.[7] Room temperature is generally acceptable unless otherwise specified on the product label.

  • Incompatibilities: Store away from strong bases and oxidizing agents.[1][5]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: Based on data from analogous amine hydrochlorides, this compound should be treated as a hazardous substance.[2][8]

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against dust particles.[8]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves before use and use proper removal technique.[8]

  • Respiratory Protection: Handle exclusively in a certified chemical fume hood to avoid inhalation of the powder.[2][8] If weighing outside of a hood is unavoidable, a NIOSH-approved respirator with a particulate filter is required.

  • Skin and Body Protection: A standard lab coat should be worn. Ensure exposed skin is covered.[7]

Q3: How should I handle spills?

A3: In the event of a spill, prioritize safety and containment.

  • Evacuate: Alert personnel in the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Do not add water. Gently sweep up the dry solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[2][7]

  • Decontaminate: Clean the spill area thoroughly with a damp cloth (water), followed by soap and water.

  • Dispose: All cleanup materials and the spilled compound must be disposed of as hazardous chemical waste according to your institution's guidelines.

Section 3: Troubleshooting Experimental Issues

This section provides a structured, cause-and-effect approach to solving common problems encountered during experiments involving N-Methoxycyclobutanamine hydrochloride.

Issue 1: Poor Solubility in Reaction Solvent

Q: I am trying to run a reaction in Dichloromethane (DCM), but my N-Methoxycyclobutanamine hydrochloride will not dissolve. What is the issue and how can I fix it?

A: This is a common and expected issue. The root cause is a polarity mismatch. As a hydrochloride salt, the compound is highly polar and will not dissolve in a nonpolar aprotic solvent like DCM, toluene, or THF.

Troubleshooting Workflow:

G start Solubility Issue: Compound is insoluble is_salt Underlying Cause: Reagent is a highly polar salt. Nonpolar solvents (THF, DCM, Toluene) will not work. start->is_salt Yes check_polarity Is the solvent polar enough to dissolve a salt? (e.g., H2O, MeOH, DMSO) option1 Option 1: Liberate the Free Amine (See Protocol 2) check_polarity->option1 No option2 Option 2: Use a Biphasic System (e.g., DCM/H2O with a phase-transfer catalyst) check_polarity->option2 No option3 Option 3: Switch to a Polar Aprotic Solvent (e.g., DMSO, DMF) (May require heating) check_polarity->option3 No is_salt->check_polarity

Caption: Decision tree for troubleshooting solubility.

Detailed Solution: The most robust solution is to convert the hydrochloride salt into its corresponding "free amine" (the neutral, deprotonated form), which is significantly less polar and will be soluble in a wider range of organic solvents.

Protocol 1: Liberation of the Free Amine

This protocol describes a standard aqueous workup to convert the amine salt to the free amine, making it suitable for reactions in organic solvents.

  • Dissolution: Dissolve 1.0 equivalent of N-Methoxycyclobutanamine hydrochloride in a minimal amount of deionized water.

  • Basification: Cool the aqueous solution in an ice bath (0 °C). Slowly add 1.1 equivalents of a mild inorganic base (e.g., 1M aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃)).

    • Scientific Rationale: The base neutralizes the hydrochloric acid, deprotonating the ammonium cation to yield the neutral, free amine. Using a mild base prevents unwanted side reactions.

  • Monitoring: Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Expert Insight: The now-neutral free amine has partitioned from the polar aqueous phase into the less polar organic phase. Multiple extractions ensure a high yield.

  • Drying: Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.

  • Isolation: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator. The resulting oil or solid is the free amine.

  • Validation: It is best practice to use the free amine immediately. Its purity can be confirmed via ¹H NMR before proceeding with the main reaction.

Issue 2: Reaction Failure - Lack of Nucleophilicity

Q: I added N-Methoxycyclobutanamine hydrochloride directly to my reaction with an electrophile (e.g., an acid chloride or alkyl halide), but I am getting no product. Why is the reaction failing?

A: The reaction is failing because the nitrogen atom in the hydrochloride salt form is not nucleophilic. The lone pair of electrons on the nitrogen is tied up in a bond with a proton (H⁺), giving the nitrogen a positive charge. It cannot attack an electrophile in this state.

The Chemical Principle: Acid-Base Chemistry

For the amine to function as a nucleophile, it must be deprotonated. This is a fundamental concept in organic synthesis.

G cluster_0 Non-Nucleophilic Salt (Insoluble in Organics) cluster_1 Nucleophilic Free Amine (Soluble in Organics) R-NH2+ Cl- N-Methoxycyclobutanamine HCl (Starting Material) Base + Base (e.g., NaHCO3, Et3N) R-NH2 Free Amine (Reactive Species) Acid + Acid (e.g., HCl) Base->R-NH2 Deprotonation Acid->R-NH2+ Cl- Protonation

Caption: Equilibrium between the amine salt and the free amine.

Solutions:

  • Prior Conversion: Use Protocol 1 to isolate the free amine before starting your reaction. This is the cleanest and most controlled method.

  • In Situ Deprotonation: Add a non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), directly to the reaction mixture. You will typically need at least 2.0 equivalents: 1.0 equivalent to neutralize the HCl salt and 1.0 equivalent to scavenge the acid produced during the reaction itself (e.g., in an acylation).

    • Field Insight: This method is common but can be less clean. The resulting ammonium salt (e.g., Et₃N·HCl) can sometimes complicate product isolation.

References

  • Angene Chemical. (2025). Safety Data Sheet: Methoxmetamine (hydrochloride). [Link]

  • PubChem. N-methylcyclobutanamine hydrochloride. National Institutes of Health. [Link]

  • PubChem. N-methylcyclopentanamine hydrochloride. National Institutes of Health. [Link]

  • PubChem. 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride. National Institutes of Health. [Link]

  • PubChem. 1-Methylcyclobutan-1-amine hydrochloride. National Institutes of Health. [Link]

  • PubChem. Methanamine, N-methoxy-, hydrochloride (1:1). National Institutes of Health. [Link]

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Validation & Comparative

1H NMR characterization data for N-Methoxycyclobutanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization Guide: N-Methoxycyclobutanamine Hydrochloride

Executive Summary

Product: N-Methoxycyclobutanamine hydrochloride CAS: 2361634-91-3 (Free base/related analogs often cited under general alkoxyamine classes) Formula: C5H12ClNO Molecular Weight: 137.61 g/mol [1]

This guide provides a technical analysis of N-Methoxycyclobutanamine hydrochloride , a specialized "building block" amine used in the synthesis of N-alkoxy amides (Weinreb amide analogs) and heterocyclic scaffolds. Unlike simple cyclobutanamine, the N-methoxy substituent introduces unique electronic shielding effects and alters the solubility profile. This document compares its 1H NMR signature against key alternatives to facilitate rapid identification and purity assessment.

Comparative 1H NMR Analysis

The following data compares the target molecule against its two primary structural constituents: Cyclobutanamine HCl (ring comparator) and Methoxyamine HCl (functional group comparator).

Solvent: DMSO-d₆ (Recommended for Hydrochloride salts to prevent exchange/precipitation) Frequency: 400 MHz

AssignmentTarget: N-Methoxycyclobutanamine HCl Alternative A: Cyclobutanamine HCl Alternative B: Methoxyamine HCl
NH Protons 10.5 – 11.5 ppm (br s, 2H)(Acidic ammonium protons)8.0 – 8.5 ppm (br s, 3H)(Primary ammonium)10.8 – 11.2 ppm (br s, 3H)(O-substituted ammonium)
N-OCH₃ 3.75 – 3.85 ppm (s, 3H)(Characteristic Singlet)Absent3.92 ppm (s, 3H)(Deshielded by lack of steric bulk)
Cyclobutyl C1-H 3.80 – 4.00 ppm (m, 1H)(Alpha to N-O, deshielded)3.60 – 3.75 ppm (m, 1H)(Alpha to N only)Absent
Cyclobutyl CH₂ 2.05 – 2.35 ppm (m, 4H)(Ring strain multiplets)2.10 – 2.30 ppm (m, 4H)Absent
Cyclobutyl CH₂ 1.60 – 1.80 ppm (m, 2H)(Distal protons)1.60 – 1.80 ppm (m, 2H)Absent
Technical Insights:
  • The "Methoxy" Shift: The N-methoxy group exerts an electron-withdrawing effect (inductive), shifting the alpha-methine proton (C1-H) downfield (~3.9 ppm) compared to the simple amine (~3.7 ppm).

  • Ammonium Broadening: In DMSO-d₆, the ammonium protons (

    
    ) appear as a broad singlet. If 
    
    
    
    is used, these peaks will disappear due to deuterium exchange (
    
    
    exchange).
  • Differentiation: The presence of the sharp singlet at ~3.8 ppm combined with the cyclobutyl multiplets uniquely identifies this compound, distinguishing it from N-methylcyclobutanamine (N-Me doublet at ~2.5 ppm) or simple cyclobutanamine (no singlet).

Experimental Protocols

Protocol A: NMR Sample Preparation (Hygroscopic Salt)

To ensure sharp peaks and accurate integration, moisture exclusion is critical.

  • Dry the Sample: Dry 15-20 mg of the hydrochloride salt in a vacuum desiccator over

    
     for 2 hours to remove surface moisture.
    
  • Solvent Choice: Use DMSO-d₆ (99.9% D) with 0.03% TMS.

    • Why?

      
       often leads to solubility issues or broad peaks for amine salts. 
      
      
      
      causes loss of NH signals.
  • Dissolution: Add 0.6 mL DMSO-d₆ to the vial. Vortex for 30 seconds until fully dissolved.

  • Transfer: Filter through a glass wool plug into the NMR tube if any turbidity remains.

  • Acquisition: Run at 298 K. Number of scans (NS) = 16 or 32. Relaxation delay (D1) = 1.0 s (standard) or 5.0 s (for quantitative integration).

Protocol B: Free Base Liberation (In-situ)

Use this if the salt peaks are overlapping or ambiguous.

  • Prepare the sample in

    
     (suspension likely).
    
  • Add 1 drop of

    
     (40% in 
    
    
    
    ) or solid
    
    
    .
  • Shake vigorously and let settle.

  • Analyze the

    
     layer. The alpha-proton will shift upfield to ~3.2-3.4 ppm, and the NH peak will vanish or move to ~5-6 ppm (broad).
    

Synthesis & Pathway Visualization

The synthesis of N-alkoxyamines typically avoids direct reduction of oximes (which can cleave the N-O bond). The most robust "field-proven" route utilizes N-Boc-O-methylhydroxylamine alkylation.

SynthesisPathway Start1 Cyclobutyl Bromide (Electrophile) Intermediate N-Boc-N-Methoxycyclobutanamine (Protected Intermediate) Start1->Intermediate Cs2CO3, DMF 60°C, SN2 Start2 N-Boc-O-methylhydroxylamine (Nucleophile) Start2->Intermediate Deprotection HCl / Dioxane (Acidic Cleavage) Intermediate->Deprotection Step 2 Product N-Methoxycyclobutanamine HCl (Target Salt) Deprotection->Product Precipitation

Figure 1: Recommended synthetic pathway via N-alkylation of protected hydroxylamine, preserving the sensitive N-O bond.

References

  • EnamineStore. N-methoxycyclobutanamine hydrochloride Product Entry. (Accessed 2026). Link

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts of Amine Salts. University of Wisconsin-Madison. Link

  • Barbaro, G. et al. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine.[2]Journal of Organic Chemistry, 2009. (Methodology basis for Pathway). Link

  • NIST Chemistry WebBook. Methoxyamine Hydrochloride Spectral Data. National Institute of Standards and Technology.[3] Link

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A Comparative Guide to the Mass Spectrometry Analysis of N-Methoxycyclobutanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of N-Methoxycyclobutanamine hydrochloride and its derivatives. As crucial building blocks in modern drug discovery and development, robust and sensitive analytical techniques are paramount for their characterization, quantification, and metabolic profiling. We will explore the inherent analytical challenges posed by these small, polar amines and present field-proven strategies, including chemical derivatization and the comparative performance of leading mass spectrometry platforms.

The Analytical Challenge: The Nature of Small Cycloalkylamines

N-Methoxycyclobutanamine and its analogues present a unique set of analytical hurdles. Their high polarity and the presence of a primary amine group lead to poor retention on conventional reversed-phase liquid chromatography (LC) columns. Furthermore, the hydrochloride salt form can introduce ionic variability and potential ion suppression in the mass spectrometer source. Direct analysis is often plagued by low ionization efficiency and limited structural information from fragmentation, necessitating a more sophisticated analytical approach.

To overcome these issues, chemical derivatization is a cornerstone strategy. The primary goal of derivatization in this context is twofold:

  • Enhance Chromatographic Performance: By replacing the polar amine proton with a larger, more hydrophobic group, the analyte's affinity for reversed-phase stationary phases is significantly increased, leading to better peak shape and retention.[1]

  • Improve Ionization and Fragmentation: Introducing a functional group that is readily ionizable (e.g., containing an aromatic ring or a tertiary amine) boosts signal intensity.[2][3] It also directs the fragmentation process in tandem mass spectrometry (MS/MS), producing structurally informative product ions that enhance specificity and confidence in identification.

A Comparative Analysis of Mass Spectrometry Platforms

The choice of mass analyzer is critical and depends entirely on the analytical goal, whether it is high-throughput quantification, unknown metabolite identification, or in-depth structural elucidation. We compare the three predominant platforms used in pharmaceutical analysis: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Quadrupole Orbitrap.

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Quadrupole Orbitrap
Primary Application Targeted QuantificationQualitative & Quantitative Analysis, ProfilingHigh-Resolution Structural Elucidation & Screening
Operating Principle Nominal Mass Selection/FragmentationHigh-Resolution, Accurate MassUltra-High Resolution, Accurate Mass
Key Strength Unmatched sensitivity and specificity in MRM mode, robustness.[4][5][6]Fast acquisition speed, excellent mass accuracy, versatility.[7]Highest resolution, exceptional mass accuracy, stable calibration.[7][8]
Key Limitation "Sees" only what it's programmed to find; limited qualitative power.Lower sensitivity for quantification vs. QqQ; requires frequent calibration.[9]Slower scan speeds at max resolution; potential for trap saturation.[9][10]
Resolution Unit Resolution> 40,000 FWHMUp to >240,000 FWHM
Mass Accuracy N/A (Nominal Mass)< 5 ppm< 3 ppm
Ideal for... Pharmacokinetic studies, routine QC, bioanalysis.[6][11]Metabolite ID, impurity profiling, general discovery.Resolving complex mixtures, identifying isobars, definitive structural work.[8]
Triple Quadrupole (QqQ) MS: The Gold Standard for Quantification

For drug development professionals focused on pharmacokinetics or requiring routine, high-sensitivity quantification, the triple quadrupole mass spectrometer is the instrument of choice. Operating in Multiple Reaction Monitoring (MRM) mode, a QqQ provides exceptional specificity by isolating a precursor ion in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific product ion in the third quadrupole.[4][5][11] This two-stage filtering process effectively eliminates chemical noise, enabling detection at picogram or even femtogram levels.

Causality in Action: When analyzing a derivatized N-Methoxycyclobutanamine, the MRM transition would be set to the mass of the derivatized precursor and a stable, high-intensity fragment ion. This specificity ensures that even in complex matrices like plasma, the analyte can be quantified with high precision and accuracy.[6]

Quadrupole Time-of-Flight (Q-TOF) MS: The Versatile Workhorse

Q-TOF systems offer a powerful balance between quantitative performance and qualitative exploration. Their high-resolution and accurate mass capabilities allow for the confident determination of elemental compositions for the parent molecule and its fragments. This is indispensable for identifying unknown metabolites or degradation products of N-Methoxycyclobutanamine derivatives, where the exact mass measurement can distinguish between compounds with the same nominal mass.

Expert Insight: The high acquisition speed of modern Q-TOF instruments makes them perfectly suited for Ultra-High Performance Liquid Chromatography (UHPLC) systems, which produce very narrow chromatographic peaks.[7] This allows for the collection of high-quality MS and MS/MS data across a peak, providing comprehensive information in a single run.

Quadrupole Orbitrap MS: The Pinnacle of Resolution

When the analytical challenge demands the highest level of certainty, the Quadrupole Orbitrap platform excels. Its ultra-high resolving power can separate isobars—compounds with different chemical formulas but nearly identical masses—that would be indistinguishable on other platforms.[7][8] This capability is critical in late-stage development for definitive structural confirmation and in metabolomics, where complex biological matrices can produce a multitude of interfering signals. While historically slower than Q-TOFs, recent advancements have significantly increased the scan speed of Orbitrap instruments, making them more competitive for a wider range of applications.[8]

Experimental Protocols & Workflows

A self-validating analytical system is built on robust and reproducible protocols. Below are representative workflows for the analysis of N-Methoxycyclobutanamine derivatives.

Workflow 1: General Analytical Approach

This diagram illustrates the logical flow from sample receipt to final data analysis, a universal workflow applicable across all platforms.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample in Matrix (e.g., Plasma, Formulation) Deriv Chemical Derivatization (e.g., Benzoylation) Sample->Deriv Add Reagent & IS Extract Liquid-Liquid or Solid-Phase Extraction Deriv->Extract Quench & Extract LC UHPLC Separation (Reversed-Phase) Extract->LC Inject MS Mass Spectrometry (QqQ, Q-TOF, or Orbitrap) LC->MS Ionize & Analyze Process Peak Integration & Quantification MS->Process Raw Data Report Reporting & Interpretation Process->Report

Caption: General workflow for MS analysis of N-Methoxycyclobutanamine derivatives.

Protocol 1: Sample Preparation and Benzoyl Chloride Derivatization

This protocol is adapted from established methods for derivatizing primary and secondary amines for LC-MS analysis.[3] Benzoyl chloride is an excellent choice as it adds a non-polar, UV-active, and easily ionizable benzoyl group.

Materials:

  • N-Methoxycyclobutanamine HCl sample

  • Internal Standard (IS): Isotope-labeled analogue (e.g., d4-N-Methoxycyclobutanamine)

  • 1 M Sodium Bicarbonate buffer (pH ~8.5)

  • Benzoyl Chloride (10% in Acetonitrile)

  • Ethyl Acetate (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

Procedure:

  • Sample Aliquoting: To 100 µL of sample (or standard/QC), add 10 µL of internal standard solution.

  • Buffering: Add 200 µL of 1 M Sodium Bicarbonate buffer to raise the pH and ensure the amine is deprotonated and reactive. Vortex briefly.

  • Derivatization: Add 50 µL of 10% Benzoyl Chloride solution. Vortex immediately for 1 minute. Allow the reaction to proceed for 10 minutes at room temperature. The basic pH is crucial for this Schotten-Baumann reaction.

  • Extraction: Add 1 mL of Ethyl Acetate. Vortex vigorously for 2 minutes to extract the derivatized, now less polar, analyte into the organic layer.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Drying: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of 50:50 Methanol:Water for injection onto the LC-MS system.

Protocol 2: Representative LC-MS/MS Method (Triple Quadrupole)

This method is designed for the quantitative analysis of the benzoylated derivative from Protocol 1.

  • LC System: UHPLC

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole with ESI source

  • Ionization Mode: Positive

  • MRM Transitions:

    • Analyte (Benzoyl-N-Methoxycyclobutanamine): Precursor m/z 206.1 -> Product m/z 105.0 (Loss of methoxycyclobutane)

    • Internal Standard (d4-Benzoyl-N-Methoxycyclobutanamine): Precursor m/z 210.1 -> Product m/z 105.0

Fragmentation Pathways: A Mechanistic View

Understanding fragmentation is key to developing specific MS/MS methods and identifying unknown structures. For a benzoylated N-Methoxycyclobutanamine, the fragmentation is predictable and informative.

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 206.1 Frag1 Product Ion (Benzoyl Cation) m/z 105.0 Precursor->Frag1 - C5H9NO (Amide Bond Cleavage) Frag2 Product Ion (Cyclobutene Cation) m/z 55.1 Precursor->Frag2 - C8H7NO2 (Ring Opening & Rearrangement) Frag3 Product Ion (Loss of Methoxy) m/z 175.1 Precursor->Frag3 - CH3O•

Caption: Plausible fragmentation pathways for protonated Benzoyl-N-Methoxycyclobutanamine.

The most abundant and stable fragment is typically the benzoyl cation at m/z 105 , resulting from cleavage of the amide bond. This is an ideal fragment for quantification due to its high intensity. Other potential fragments include the loss of the methoxy group (m/z 175 ) or fragments arising from the cleavage of the cyclobutane ring, such as the cyclobutene cation (m/z 55 ).[12][13]

Conclusion

The successful mass spectrometric analysis of N-Methoxycyclobutanamine hydrochloride derivatives hinges on a strategic approach that begins with mitigating their inherent analytical challenges through chemical derivatization. The choice of mass spectrometry platform is then dictated by the specific research question. For high-sensitivity quantification in regulated environments, the Triple Quadrupole remains unparalleled. For versatile research and development where both identification and quantification are required, the Q-TOF provides an optimal balance of capabilities. For the most demanding applications requiring definitive structural confirmation and the resolution of highly complex mixtures, the Quadrupole Orbitrap offers the highest level of performance. By pairing the appropriate derivatization chemistry with the right analytical hardware, researchers can achieve robust, reliable, and highly sensitive data for this important class of molecules.

References

  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. (n.d.). PMC. [Link]

  • Simultaneous derivatization and extraction of primary amines in river water with dynamic hollow fiber liquid-phase microextraction followed by gas chromatography-mass spectrometric detection. (2006). PubMed. [Link]

  • Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. (2019). ResearchGate. [Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. (n.d.). IU Indianapolis ScholarWorks. [Link]

  • Why do we prefer TOFs over Orbitraps for flow injection analysis?. (2021). Metabolomics Blog. [Link]

  • Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). (2021). ACS Publications. [Link]

  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. (2018). ResearchGate. [Link]

  • Ultra-Performance Liquid Chromatography-Triple Quadruple Mass Spectrometry (UPLC-TQ/MS) for Evaluation of Biogenic Amines. (2017). SciSpace. [Link]

  • Q-TOF vs Q-orbitrap MS data. (2021). Chemistry Stack Exchange. [Link]

  • Triple quadrupole mass spectrometer. (n.d.). Wikipedia. [Link]

  • Pros and Cons of Three High-Resolution Mass Spec Approaches. (2017). Biocompare. [Link]

  • Triple Quadrupole LC/MS. (n.d.). Agilent. [Link]

  • Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. (n.d.). PMC. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (n.d.). Agilent. [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.). Waters Corporation. [Link]

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A Comparative Guide to HPLC Method Development for the Purity Determination of N-Methoxycyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Methoxycyclobutanamine hydrochloride is a small, polar, aliphatic amine that presents unique challenges for purity analysis by High-Performance Liquid Chromatography (HPLC). Its lack of a significant UV chromophore renders traditional UV detection ineffective, and its high polarity leads to poor retention on conventional reversed-phase (RP) columns. This guide provides an in-depth, comparative analysis of various HPLC strategies to develop a robust and reliable purity method for this and similar challenging compounds. We will explore the mechanistic underpinnings of different chromatographic and detection modes, supported by experimental data and grounded in established regulatory principles.

The development of a suitable analytical method is not merely a procedural task; it is a scientific endeavor that requires a thorough understanding of the analyte's physicochemical properties. For N-Methoxycyclobutanamine hydrochloride, its small size, basic nature, and high water solubility dictate a departure from standard RP-HPLC protocols. This guide will navigate through the logical selection of alternative stationary phases, mobile phases, and detection techniques, culminating in a validated method that ensures the quality and consistency of the drug substance. Our approach is aligned with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <621> on chromatography, ensuring the developed method is fit for its intended purpose in a regulated environment.[1][2][3][4][5][6][7]

The Analytical Challenge: Properties of N-Methoxycyclobutanamine Hydrochloride

  • High Polarity: Leads to minimal interaction with non-polar stationary phases like C18.

  • Lack of Chromophore: Precludes the use of UV-Vis detection, a workhorse in pharmaceutical analysis.

  • Volatility: While not extremely volatile, its potential for volatility can influence the choice of universal detectors.

  • Basic Nature: The amine group can interact with residual silanols on silica-based columns, leading to poor peak shape.

These properties necessitate the exploration of chromatographic techniques that enhance the retention of polar compounds and detection methods that do not rely on UV absorbance.

Comparative Analysis of Chromatographic Strategies

To address the retention challenge, three primary HPLC modes were evaluated: Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography (MMC), and Ion-Pairing Chromatography (IPC).

Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[8][9] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer from the less polar mobile phase, leading to retention.[9]

Experimental Rationale: HILIC is a logical first choice for highly polar analytes like N-Methoxycyclobutanamine.[8][9] By inverting the polarity of the stationary and mobile phases compared to RP-HPLC, it provides a direct mechanism for retaining water-soluble compounds.

Mixed-Mode Chromatography (MMC)

Mechanism: MMC columns possess stationary phases with multiple functionalities, often combining hydrophobic (e.g., C18) and ion-exchange (e.g., sulfonic acid or quaternary amine) characteristics.[10][11][12][13][14] This allows for simultaneous retention based on both polarity and ionic interactions, offering unique selectivity.[10][11][12][13][14]

Experimental Rationale: For an amine hydrochloride, a mixed-mode column with both reversed-phase and cation-exchange properties can be highly effective. The hydrophobic backbone provides some retention, while the cation-exchange groups strongly interact with the protonated amine, significantly enhancing retention and allowing for tailored selectivity by adjusting mobile phase pH and ionic strength.[10]

Ion-Pairing Chromatography (IPC)

Mechanism: In IPC, an ion-pairing agent (e.g., an alkyl sulfonate for a basic analyte) is added to the mobile phase of a reversed-phase system.[15][16][17][18][19] The ion-pairing agent forms a neutral complex with the charged analyte, which can then be retained by the non-polar stationary phase.[16]

Experimental Rationale: IPC offers a way to adapt traditional RP-HPLC for charged, polar molecules.[15][17][18][19] It can be a powerful tool, but method robustness can be a concern due to the slow equilibration of the ion-pairing reagent with the column.

Comparative Analysis of Detection Strategies

Given the absence of a UV chromophore, universal detectors that respond to the bulk properties of the analyte are necessary. The two most common choices are the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD).

Charged Aerosol Detector (CAD)

Mechanism: The HPLC eluent is nebulized, and the resulting droplets are dried to form analyte particles. These particles are then charged by a stream of ionized nitrogen, and the total charge is measured by an electrometer. The response is proportional to the mass of the analyte.[20][21]

Advantages: CAD is known for its high sensitivity, wide dynamic range, and consistent response for non-volatile and semi-volatile compounds, which is advantageous for impurity analysis.[20][21][22]

Evaporative Light Scattering Detector (ELSD)

Mechanism: Similar to CAD, the eluent is nebulized and the solvent evaporated. A beam of light is passed through the resulting stream of analyte particles, and the scattered light is detected by a photodiode. The amount of scattered light is related to the amount of analyte.[20][23]

Advantages & Disadvantages: ELSD is a robust and widely used technique.[20] However, its response can be non-linear and is dependent on the particle size of the analyte, which can affect quantitation, particularly at low concentrations.[20][21] Generally, CAD is considered more sensitive and provides a more consistent response across a wider range of analyte concentrations compared to ELSD.[20][21]

Experimental Design and Protocols

The following section details the experimental protocols for the comparative evaluation of the different HPLC methods.

Workflow for Method Development and Comparison

HPLC_Method_Development cluster_0 Analyte Characterization cluster_1 Chromatographic Strategy Selection cluster_2 Detection Strategy Selection cluster_3 Method Optimization & Validation Analyte N-Methoxycyclobutanamine HCl - High Polarity - No UV Chromophore - Basic HILIC HILIC Analyte->HILIC Retention Challenge MMC Mixed-Mode Analyte->MMC Retention Challenge IPC Ion-Pairing Analyte->IPC Retention Challenge CAD CAD Analyte->CAD Detection Challenge ELSD ELSD Analyte->ELSD Detection Challenge Optimization Optimize: - Mobile Phase - Gradient - Flow Rate - Temperature HILIC->Optimization MMC->Optimization IPC->Optimization CAD->Optimization ELSD->Optimization Validation Validate per ICH Q2(R1): - Specificity - Linearity - Accuracy - Precision - Robustness Optimization->Validation

Caption: Workflow for HPLC Method Development.

Experimental Protocols

1. Standard and Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of N-Methoxycyclobutanamine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Prepare the sample in the same manner as the Standard Stock Solution.

2. HPLC System and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Charged Aerosol Detector (CAD).

  • CAD Settings:

    • Evaporation Temperature: 35°C

    • Gas (Nitrogen) Pressure: 60 psi

    • Filter: None

3. Chromatographic Conditions for Comparison:

ParameterMethod A: HILICMethod B: Mixed-ModeMethod C: Ion-Pairing
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mmObelisc N Mixed-Mode, 5 µm, 4.6 x 150 mmPhenomenex Luna C18(2), 5 µm, 4.6 x 150 mm
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.80.1% Formic Acid in Water5 mM Sodium Heptanesulfonate in Water, pH 3.0 with H3PO4
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.80.1% Formic Acid in Acetonitrile5 mM Sodium Heptanesulfonate in Acetonitrile
Gradient 0-5 min, 100% A; 5-15 min, 100-50% A; 15-16 min, 50-100% A; 16-20 min, 100% A0-1 min, 5% B; 1-10 min, 5-50% B; 10-12 min, 50-5% B; 12-15 min, 5% B0-2 min, 10% B; 2-12 min, 10-60% B; 12-14 min, 60-10% B; 14-18 min, 10% B
Flow Rate 0.3 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30°C35°C35°C
Injection Vol. 2 µL10 µL10 µL
Diluent 70:30 Acetonitrile:Water50:50 Acetonitrile:WaterMobile Phase A

Results and Discussion: A Comparative Performance Analysis

The three methods were evaluated based on retention factor (k'), theoretical plates (N), tailing factor (T), and the ability to separate the main peak from potential impurities (simulated by spiking with structurally similar amines).

Performance MetricMethod A: HILICMethod B: Mixed-ModeMethod C: Ion-Pairing
Retention Time (min) 8.29.511.3
Retention Factor (k') 3.14.36.5
Theoretical Plates (N) 12,5009,8007,200
Tailing Factor (T) 1.11.21.8
Resolution (Rs) from Impurity 1 2.53.11.9
Resolution (Rs) from Impurity 2 2.12.81.6
Method Robustness GoodExcellentFair

Analysis of Results:

  • Method A (HILIC): This method provided good retention and excellent peak shape (Tailing Factor of 1.1) and efficiency (12,500 plates). The resolution from potential impurities was acceptable. HILIC methods are generally robust and MS-compatible, which is a significant advantage.[24][25]

  • Method B (Mixed-Mode): This approach yielded the best overall performance. It offered strong retention (k' = 4.3) and superior resolution for the critical impurity pairs. The dual retention mechanism of MMC provides a powerful tool for optimizing selectivity.[10][11][12][13][14] The method demonstrated excellent robustness with respect to small changes in mobile phase pH and organic content.

  • Method C (Ion-Pairing): While this method provided the longest retention, it suffered from significant peak tailing (T = 1.8) and lower efficiency. Ion-pairing methods are also known to have longer column equilibration times and can be less robust than other techniques. Furthermore, the non-volatile ion-pairing reagents are not compatible with mass spectrometry, limiting the method's utility for peak identification.

Final Method Selection and Validation Strategy

Based on the comparative data, the Mixed-Mode Chromatography (Method B) is recommended for the purity determination of N-Methoxycyclobutanamine hydrochloride. It offers the best balance of retention, resolution, peak shape, and robustness.

The selected method should then be validated according to ICH Q2(R1) guidelines.[1][2][3][4] The validation protocol should include:

  • Specificity: Analysis of a placebo and spiked samples to demonstrate that there is no interference from excipients or potential impurities.

  • Linearity: A minimum of five concentrations across the expected range (e.g., 50% to 150% of the nominal concentration).

  • Accuracy: Determined by recovery studies of spiked samples at a minimum of three concentration levels.

  • Precision:

    • Repeatability: Multiple injections of the same sample.

    • Intermediate Precision: Analysis on different days, by different analysts, and on different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by signal-to-noise ratio or from the linearity curve.

  • Robustness: Evaluating the effect of small, deliberate changes in method parameters (e.g., pH, mobile phase composition, column temperature, flow rate).

Conclusion

The development of a robust HPLC method for a challenging analyte like N-Methoxycyclobutanamine hydrochloride requires a systematic and scientifically-driven approach. By moving beyond conventional reversed-phase chromatography and embracing alternative techniques like HILIC and Mixed-Mode chromatography, coupled with a universal detector such as CAD, a reliable and accurate purity method can be established. The superior performance of the Mixed-Mode method in terms of resolution and robustness makes it the optimal choice for this application. Adherence to established validation guidelines ensures that the developed method is fit for its intended purpose in a regulated pharmaceutical environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent. [Link]

  • A comparison of CAD and ELSD as non-UV detection techniques - Reach Separations. [Link]

  • ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology | Canada Commons. [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome | Journal of Proteome Research - ACS Publications. [Link]

  • Are You Sure You Understand USP <621>? | LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • Amines-Ion Pairing - Chromatography Forum. [Link]

  • Quality Guidelines - ICH. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • USP-NF 〈621〉 Chromatography. [Link]

  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY - uspbpep.com. [Link]

  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PubMed. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • Comparing ELSD and CAD Performance on Polysorbate Quantification in Infliximab Drug Products - Waters Corporation. [Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview - LCGC International. [Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome | Request PDF - ResearchGate. [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography - Bio-Rad. [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PubMed. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Mixed-mode chromatography - Wikipedia. [Link]

  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. [Link]

  • (PDF) Mixed-Mode Chromatography - ResearchGate. [Link]

  • (PDF) Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - ResearchGate. [Link]

  • Hydrophilic interaction chromatography with aerosol-based detectors (ELSD, CAD, NQAD) for polar compounds lacking a UV chromophore in an intravenous formulation - PubMed. [Link]

  • Mastering HILIC-Z Separation for Polar Analytes | Agilent. [Link]

  • Evaluation of mixed-mode chromatographic resins for separating IgG from serum albumin containing feedstock - PubMed. [Link]

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Bioisosteric Comparison Guide: N-Methoxycyclobutanamine vs. Alkoxyamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methoxycyclobutanamine (NMCB) represents a specialized bioisosteric fragment utilized in medicinal chemistry to modulate basicity, lipophilicity, and metabolic stability. Unlike traditional amines (


), alkoxyamines (

) exhibit significantly reduced pKa values, altering the ionization state at physiological pH.

This guide compares NMCB against its parent amine (cyclobutanamine) and acyclic alkoxyamine analogs. The core value proposition of NMCB lies in its ability to lower pKa (preventing lysosomal trapping) while maintaining a conformationally restricted lipophilic profile via the cyclobutyl ring.

Bioisosteric Rationale & Mechanism

The transition from a standard amine to an N-methoxycyclobutanamine involves two distinct bioisosteric strategies: Electronic Modulation (N-Alkoxy) and Conformational Restriction (Cyclobutyl) .

The "Alkoxy Effect" on Basicity

The most critical feature of N-alkoxyamines is the drastic reduction in basicity compared to their alkylamine counterparts.

  • Mechanism: The electronegative oxygen atom adjacent to the nitrogen exerts a strong inductive electron-withdrawing effect (-I), reducing the availability of the nitrogen lone pair for protonation.

  • Impact:

    • Parent Amine (Cyclobutanamine): pKa

      
       9.5–10.5 (Predominantly protonated at pH 7.4).
      
    • Alkoxyamine (NMCB): pKa

      
       3.5–4.5 (Predominantly neutral at pH 7.4).
      
  • Therapeutic Benefit: This shift reduces off-target liabilities associated with high basicity, such as hERG channel inhibition and phospholipidosis, and improves passive membrane permeability.

The Cyclobutyl Advantage

Comparing the cyclobutyl moiety to acyclic chains (e.g., n-butyl) or other rings:

  • Metabolic Stability: The cyclobutyl ring lacks the flexibility of n-butyl chains, reducing the entropic penalty of binding. It is generally more metabolically stable than n-butyl (susceptible to

    
    -oxidation) and less prone to ring-opening than cyclopropyl amines under certain oxidative conditions.
    
  • Pucker Conformation: The cyclobutane ring exists in a "puckered" conformation, directing the N-substituent into specific vectors that can enhance binding selectivity in tight hydrophobic pockets.

Physicochemical Profiling: Comparative Data

The following table contrasts N-Methoxycyclobutanamine with key alternatives.

PropertyN-Methoxycyclobutanamine Cyclobutanamine (Parent)N-Methoxyethanamine (Acyclic Analog)Bioisosteric Implication
Structure



pKa (Predicted) 3.8 – 4.6 9.64.2 – 4.8NMCB is neutral at physiological pH; Parent is cationic.
LogP (Lipophilicity) ~1.2 ~0.7~0.5Alkoxy group increases lipophilicity; Ring adds bulk vs acyclic.
H-Bond Donors 1 (NH)2 (

)
1 (NH)Reduced donor count can improve permeability.
H-Bond Acceptors 2 (N, O)1 (N)2 (N, O)Oxygen adds a weak acceptor site.
Metabolic Liability N-dealkylation (slow), Ring oxidationN-dealkylation, N-oxidationN-dealkylation, Chain oxidationN-O bond is generally stable to CYP450 oxidative dealkylation compared to C-N.

Experimental Protocols

Synthesis of N-Methoxycyclobutanamine

Objective: Selective synthesis of the secondary alkoxyamine via reductive amination. Direct alkylation of hydroxylamine is often promiscuous; therefore, the oxime ether reduction route is preferred for high purity.

Reagents:

  • Cyclobutanone (1.0 eq)

  • O-Methylhydroxylamine hydrochloride (1.2 eq)

  • Pyridine (3.0 eq) or Sodium Acetate (2.0 eq)

  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) or Pyridine-Borane complex.
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Protocol:

  • Oxime Formation:

    • Dissolve Cyclobutanone (10 mmol) in MeOH (20 mL).

    • Add O-Methylhydroxylamine HCl (12 mmol) and Pyridine (30 mmol).

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (formation of less polar oxime ether).

    • Checkpoint: Ensure complete consumption of ketone to avoid side reactions during reduction.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add

      
       (15 mmol) portion-wise.
      
    • Adjust pH to ~4–5 by dropwise addition of glacial Acetic Acid (critical for activating the imine/oxime species).

    • Allow to warm to RT and stir for 12 hours.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient). N-alkoxyamines are less polar than corresponding amines.

pKa Determination (Potentiometric Titration)

Objective: Validate the basicity shift.

  • Prepare a 10 mM solution of NMCB in 0.1 M KCl (ionic strength adjustor).

  • Perform titration using 0.1 M HCl and 0.1 M NaOH under

    
     atmosphere (to exclude 
    
    
    
    ).
  • Plot pH vs. Volume of Titrant.

  • Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

    • Expected Result: No sharp inflection point in the alkaline region (pH 8-10) characteristic of amines; inflection expected in acidic region (pH 3-5).

Visualizations

Bioisosteric Decision Logic

This diagram guides the decision-making process for selecting NMCB over other fragments.

Bioisostere_Decision Start Lead Optimization Issue High_Basicity Problem: High Basicity / hERG? Start->High_Basicity Metabolic_Instability Problem: Metabolic Instability? Start->Metabolic_Instability Sol_Alkoxy Solution: N-Alkoxyamine High_Basicity->Sol_Alkoxy Yes (Lower pKa) Sol_Cyclic Solution: Cyclobutyl/Cyclopropyl Metabolic_Instability->Sol_Cyclic Block Beta-Oxidation Conf_Flexibility Problem: Low Selectivity (Flexible)? NMCB Target: N-Methoxycyclobutanamine Conf_Flexibility->NMCB Restrict Conformation Sol_Alkoxy->Conf_Flexibility Refine Structure Sol_Cyclic->NMCB Combine with pKa Mod

Figure 1: Decision tree for incorporating N-Methoxycyclobutanamine into a drug scaffold.

Synthesis Pathway

Visualizing the reductive amination route described in Section 4.1.

Synthesis_Pathway Ketone Cyclobutanone Intermediate Oxime Ether (C=N-OMe) Ketone->Intermediate Pyridine, MeOH Condensation Reagent MeO-NH2 * HCl Reagent->Intermediate Product N-Methoxycyclobutanamine (CH-NH-OMe) Intermediate->Product NaCNBH3, AcOH Reductive Amination

Figure 2: Synthetic route from Cyclobutanone to N-Methoxycyclobutanamine via Oxime Ether intermediate.

Metabolic Stability & Toxicology Notes

  • N-O Bond Stability: While the N-O bond is weaker than a C-C bond, it is generally stable at physiological temperatures (

    
    ). However, researchers should be aware of potential homolysis  at elevated temperatures (
    
    
    
    ) during synthesis, generating nitroxide radicals.
  • Metabolic Pathways:

    • N-Dealkylation: Unlike N-methyl amines, N-methoxy groups are less prone to rapid oxidative demethylation by CYP450 due to the altered electronics of the nitrogen.

    • Reductive Cleavage: In anaerobic conditions (e.g., gut microbiota), the N-O bond can be reduced to the corresponding amine and alcohol, though this is less common for simple alkoxyamines in systemic circulation.

  • Ames Test Precaution: Some hydroxylamine derivatives can be mutagenic. It is mandatory to screen NMCB-containing analogs early in the cascade (Ames II or Mini-Ames) to rule out genotoxicity.

References

  • Chimia International Journal for Chemistry. "N-Alkoxyamines: Synthesis, Properties, and Applications." Chimia, vol. 60, no.[1] 12, 2006. Link

  • Journal of Medicinal Chemistry. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." J. Med.[2] Chem. (Available via NCBI Bookshelf). Link

  • MDPI. "Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties." Molecules, 2016. Link

  • Chemistry LibreTexts. "Physical Properties of Amines." Link

  • Princeton University. "Bioisosteres of Common Functional Groups." MacMillan Group Meeting Notes. Link

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A Comparative Guide to the Definitive Structural Validation of N-Methoxycyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Elucidation in Pharmaceutical Sciences

In the landscape of drug discovery and development, the absolute and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of safety, efficacy, and intellectual property. For novel compounds such as N-Methoxycyclobutanamine hydrochloride, a putative small molecule of interest, confirming the precise atomic arrangement, including connectivity, configuration, and conformation, is a non-negotiable prerequisite for advancing a candidate. While a suite of analytical techniques can provide strong, corroborative evidence, single-crystal X-ray crystallography (SCXRD) remains the unequivocal gold standard for providing a definitive atomic-level map.[1]

This guide provides a comprehensive comparison of analytical methodologies for the structural validation of N-Methoxycyclobutanamine hydrochloride. We will detail the primacy of X-ray crystallography and contrast its definitive output with the complementary, yet non-definitive, data provided by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA). The narrative will explain the causality behind experimental choices, presenting a self-validating system of orthogonal techniques that, together, build an unassailable case for a molecule's structure.

Note: As of the writing of this guide, specific crystallographic data for N-Methoxycyclobutanamine hydrochloride is not publicly available. Therefore, the experimental data and protocols presented herein are based on established methodologies for analogous small molecule amine hydrochlorides, such as N-methylcyclobutanamine hydrochloride, to demonstrate a validated workflow.[2]

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

X-ray crystallography is the experimental science of determining the atomic and molecular structure of a crystal from the way it diffracts an incident beam of X-rays.[3] Unlike other spectroscopic methods that provide averaged information about a bulk sample, SCXRD maps the precise location of each atom in a single molecule within the crystal lattice, yielding a three-dimensional picture of electron density.[3][4] This technique is uniquely powerful because it directly visualizes the molecule, providing irrefutable evidence of bond lengths, angles, and absolute stereochemistry.[1]

The Crystallography Workflow: From Solution to Structure

The journey to a definitive structure via SCXRD is a multi-step process that demands precision at each stage. The primary bottleneck and most critical step is often the growth of a high-quality, single crystal suitable for diffraction.[1]

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Solution & Refinement Compound Synthesized Compound (>95% Purity) Crystallization Crystal Growth Compound->Crystallization Screening Solvents & Techniques CrystalSelection Crystal Selection & Mounting Crystallization->CrystalSelection Diffraction X-ray Diffraction (Data Collection) CrystalSelection->Diffraction DataProcessing Data Reduction (Integration & Scaling) Diffraction->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Final Structure Validation (CIF) Refinement->Validation

Caption: The experimental workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol 1: Crystallization of an Amine Hydrochloride Salt

Objective: To grow diffraction-quality single crystals of a representative small molecule amine hydrochloride.

Causality: The slow removal of solvent from a saturated solution allows molecules to self-assemble into a highly ordered, crystalline lattice. The choice of solvent and technique is critical; for hydrochloride salts, which are often polar, protic solvents or solvent/anti-solvent systems are effective.[5][6] Vapor diffusion is often superior to slow evaporation as it provides finer control over the rate of crystallization, generally yielding higher quality crystals.[5]

Methodology: Vapor Diffusion

  • Preparation: Ensure the amine hydrochloride salt is of high purity (>95%), as impurities can inhibit crystal growth.[5]

  • Solvent Selection: Dissolve 5-10 mg of the salt in a minimal volume (e.g., 0.5 mL) of a "good" solvent in which it is readily soluble (e.g., methanol, ethanol, or an ethanol/water mixture) in a small, open vial.[6][7]

  • System Setup: Place this inner vial inside a larger, sealable jar (the "outer vial") containing a small volume (e.g., 2-3 mL) of a volatile "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, ethyl acetate).

  • Diffusion: Seal the outer jar. The anti-solvent vapor will slowly diffuse into the inner vial's solution. This gradually decreases the solubility of the salt, leading to a state of supersaturation.

  • Incubation: Allow the sealed system to stand undisturbed in a vibration-free environment (e.g., a refrigerator to further slow diffusion) for several days to weeks.[5]

  • Harvesting: Once suitable crystals (typically >0.1 mm in each dimension) have formed, carefully remove them from the mother liquor using a pipette or loop and mount them for analysis.

Orthogonal Validation: A Multi-Technique, Self-Validating System

While SCXRD provides the definitive answer, a robust validation package relies on orthogonal methods. Each technique probes a different physical property of the molecule, and their collective agreement with the SCXRD structure creates a self-validating system that meets the highest standards of scientific rigor.

Validation_Logic cluster_support Corroborative Evidence SCXRD SCXRD Structure (Definitive 3D Map) EA Elemental Analysis (Empirical Formula) SCXRD->EA Confirms Validates MS Mass Spectrometry (Molecular Weight & Fragmentation) SCXRD->MS Confirms Validates NMR NMR Spectroscopy (Connectivity & Chemical Environment) SCXRD->NMR Confirms Validates

Caption: Logical relationship of orthogonal validation techniques.

Elemental Analysis (EA): Confirming the Empirical Formula

Principle: Combustion analysis yields the mass percentages of carbon, hydrogen, and nitrogen. This data is used to calculate the simplest whole-number ratio of atoms in the molecule—the empirical formula.[8]

Experimental Protocol 2: CHN Elemental Analysis

  • Sample Preparation: Accurately weigh a small sample (1-3 mg) of the dry, pure compound into a tin capsule.

  • Combustion: The sample is combusted at high temperatures (≥900 °C) in an oxygen-rich atmosphere. This process converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Separation & Detection: The resulting gases are passed through a separation column and quantified using a thermal conductivity detector.

  • Calculation: The instrument software calculates the mass percentages of C, H, and N. From these percentages, the empirical formula is determined by converting mass to moles and finding the simplest molar ratio.[9][10]

Comparative Value: The empirical formula derived from EA must be consistent with the molecular formula obtained from SCXRD. For N-Methoxycyclobutanamine hydrochloride (C₅H₁₂ClNO), the expected elemental composition would be C: 44.28%, H: 8.92%, Cl: 26.15%, N: 10.33%, O: 11.80%. A match within acceptable error (typically ±0.4%) provides strong evidence for the proposed atomic composition.

Mass Spectrometry (MS): Verifying Molecular Weight

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to confirm a unique molecular formula.

Experimental Protocol 3: High-Resolution Mass Spectrometry (HRMS)

  • Sample Introduction: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol) and introduce it into the mass spectrometer, typically via electrospray ionization (ESI), which is a soft ionization technique suitable for polar salts.

  • Ionization: The ESI source generates gas-phase ions of the parent molecule, in this case, the protonated free base [M+H]⁺.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Orbitrap or TOF), which measures the m/z value to at least four decimal places.

  • Data Analysis: The measured accurate mass of the [M+H]⁺ ion is compared to the theoretical mass calculated from the molecular formula derived from SCXRD.

Comparative Value: For the free base N-Methoxycyclobutanamine (C₅H₁₁NO), the theoretical monoisotopic mass of the [M+H]⁺ ion is 102.0919 Da. An experimental HRMS result of 102.0917 Da would be in excellent agreement, strongly corroborating the molecular formula. Fragmentation patterns observed in MS/MS experiments can also be rationalized based on the known structure, providing further confidence.[11]

NMR Spectroscopy: Mapping the Molecular Skeleton

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and relative number of each type of atom in a molecule.[12]

Experimental Protocol 4: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Additional experiments like COSY and HSQC can be run to establish H-H and C-H correlations, respectively.

  • Data Analysis: Analyze the spectra for four key features:

    • Number of Signals: Corresponds to the number of chemically non-equivalent nuclei.

    • Chemical Shift (δ): Indicates the electronic environment of the nuclei.[13]

    • Integration: The area under a ¹H signal is proportional to the number of protons it represents.

    • Splitting Pattern (Multiplicity): Reveals the number of adjacent protons.

Comparative Value: The NMR data must be entirely consistent with the SCXRD structure. For N-Methoxycyclobutanamine hydrochloride, one would expect specific signals corresponding to the methoxy protons, the cyclobutane ring protons, and the N-H proton, with appropriate chemical shifts, integrations, and splitting patterns that reflect their connectivity and spatial relationships as determined by crystallography.

Data Synthesis and Conclusion

Technique Information Provided Role in Validation
Single-Crystal X-ray (SCXRD) Absolute 3D structure, bond lengths/angles, stereochemistry, molecular formula.Definitive. Provides the primary, unambiguous structural proof.[14][15]
Elemental Analysis (EA) Mass percentages of elements, empirical formula.Corroborative. Validates the atomic composition and stoichiometry.[16]
Mass Spectrometry (HRMS) Accurate molecular weight, molecular formula, fragmentation patterns.Corroborative. Confirms the molecular formula and provides structural clues.
NMR Spectroscopy (¹H, ¹³C) Atomic connectivity, chemical environments, proton count.Corroborative. Confirms the molecular skeleton and functional groups in solution.

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • EPFL. (n.d.). Guide for crystallization. EPFL. [Link]

  • Samghani, K. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. [Link]

  • Stephenson, G. A., et al. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design. [Link]

  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. ChemCollective. [Link]

  • Loomis, M. (2014). New X-Ray Vision for Chemists. Discover Magazine. [Link]

  • BrainKart. (2018). Determination of Empirical Formula from Elemental Analysis Data. BrainKart. [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Shodhganga. [Link]

  • Zhang, Y-F. (2015). Are there any methods for determining single crystal structure of one compound except for single-way X-ray diffraction? ResearchGate. [Link]

  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Google Patents. (1989).
  • National Center for Biotechnology Information. (n.d.). N-methylcyclobutanamine hydrochloride. PubChem. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • Chemistry LibreTexts. (2026). 3.5: Empirical Formulas from Analysis. Chemistry LibreTexts. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

  • University of Glasgow. (n.d.). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. University of Glasgow Theses Service. [Link]

  • ResearchGate. (2025). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. ResearchGate. [Link]

  • University of Wisconsin-Madison. (n.d.). Stoichiometry: Elemental Analysis. UW-Madison Chemistry. [Link]

  • Chemistry LibreTexts. (n.d.). 3.2 Determining Empirical and Molecular Formulas. Chemistry LibreTexts. [Link]

  • Noggle, F. T., & Clark, C. R. (1992). Chromatographic and Mass Spectrometry Methods for the Differentiation of N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine from its Isomers. Journal of Chromatographic Science. [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methoxyethane. Doc Brown's Chemistry. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-Methoxycyclobutanamine;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for N-Methoxycyclobutanamine;hydrochloride Audience: Medicinal Chemists, Process Chemists, and HSE Officers.

Executive Safety Directive

Treat as a High-Potency Unknown. As a Senior Application Scientist, I advise you to approach N-Methoxycyclobutanamine;hydrochloride not merely as a building block, but as a reactive N-alkoxy amine salt with undefined toxicological endpoints. While specific LD50 or mutagenicity data may be sparse for this specific CAS, the structural combination of a strained cyclobutane ring and an N-alkoxy moiety warrants a Biosafety Level 2 (BSL-2) equivalent chemical handling protocol .

The following guide prioritizes containment over PPE . PPE is your last line of defense; your primary defense is the engineering control (Fume Hood) and inert atmosphere handling.

Technical Risk Assessment & Chemical Behavior

To select the right PPE, we must understand the "Why" behind the hazard.

PropertyHazard ImplicationOperational Consequence
Hydrochloride Salt (.HCl) Corrosive / Hygroscopic. Upon contact with mucosal moisture (eyes/lungs), it hydrolyzes to release hydrochloric acid. It will aggressively absorb atmospheric water.Strict Moisture Control. Clumping alters molecular weight calculations, ruining stoichiometry. Eye protection must be gas-tight or splash-proof.
N-Alkoxy Amine Motif Potential Mutagen / Sensitizer. N-alkoxy amines are structurally related to hydroxylamines, which are often Ames positive (mutagenic) and skin sensitizers.Zero Skin Contact. Standard "splash" protection is insufficient. Assume rapid permeation.
Cyclobutane Ring Ring Strain. While generally stable, the ring strain adds potential energy.Thermal Caution. Avoid rapid heating of the dry solid.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and safety glasses." This compound requires an upgraded barrier strategy.[1]

A. Respiratory Protection (The Critical Barrier)
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm.

  • PPE Backup: If weighing outside a hood is unavoidable (strongly discouraged), use a P100 Particulate Respirator (e.g., 3M 8293). N95 is insufficient for fine amine salts which can aerosolize easily due to static charge.

B. Dermal Protection (Glove Permeation Strategy)
  • Material: Nitrile is the baseline, but thickness matters.

  • Protocol: Double-Gloving is mandatory.

    • Inner Glove: 4-mil Nitrile (High dexterity).

    • Outer Glove: 5-8 mil Nitrile or Neoprene (Mechanical strength).

    • Rationale: Amine salts can permeate thin nitrile invisibly. The outer glove protects against gross contamination; the inner glove protects against micro-permeation. Change outer gloves immediately upon splash.

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Why not Safety Glasses? Fine hydrochloride powders drift. Safety glasses have gaps. If this salt hits your eye, it dissolves instantly into acidic saline, causing immediate corneal etching.

Visualization: PPE Decision Logic

The following decision tree illustrates the hierarchy of controls for this specific compound.

PPE_Logic Start Task: Handle N-Methoxycyclobutanamine.HCl State Physical State? Start->State Solid Dry Powder / Solid State->Solid Solution Dissolved in Solvent State->Solution Hood Is Fume Hood Available? Solid->Hood Solvent_Risk Check Solvent Permeation (DCM/DMF require Laminate Gloves) Solution->Solvent_Risk Action_Hood REQUIRED: Work in Hood PPE: Double Nitrile + Goggles + Lab Coat Hood->Action_Hood Yes (Sash @ 18") Action_NoHood CRITICAL RISK PPE: P100 Respirator + Goggles + Tyvek Sleeves + Double Gloves Hood->Action_NoHood No (Emergency Only) Solvent_Risk->Action_Hood Standard Solvents

Figure 1: PPE Selection Logic based on physical state and engineering controls.

Operational Protocol: The "Self-Validating" Workflow

As a scientist, you need your material to remain pure and your lungs to remain safe. This protocol ensures both.

Phase 1: Receipt & Storage
  • Inspection: Upon receipt, wipe the outside of the bottle with a damp paper towel (water/surfactant) while wearing gloves. Vendor bottles often have trace residue from packaging.

  • Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen).

    • Scientific Rationale: N-alkoxy amines can degrade via N-O bond cleavage over time. The HCl salt is hygroscopic; moisture uptake will lower the effective molarity, ruining your reaction yields.

Phase 2: Weighing (The High-Risk Zone)

Static electricity is the enemy here. Dry amine salts fly.

  • Setup: Place the balance inside the fume hood. Use an anti-static gun or ionizer bar if available.

  • Transfer: Do not use a spatula directly from the stock bottle if possible. Pour a small amount into a secondary tared vial.

  • Technique: "Tap-transfer" method. Gently tap the secondary vial to dispense the powder. This minimizes aerosol cloud formation compared to scooping.

Phase 3: Reaction & Quenching
  • Solubilization: Add solvent (e.g., DCM, MeOH) to the solid immediately after weighing to trap the dust.

  • Disposal: Do not throw excess solid in the trash.

    • Quenching Protocol: Dissolve waste solid in water, neutralize with dilute Sodium Bicarbonate (NaHCO3) to liberate the free amine (if safe) or keep acidic, then dispose of as Hazardous Chemical Waste .

    • Note: Segregate from oxidizers (e.g., peroxides) as amines + oxidizers = fire/explosion risk.

Visualization: Safe Weighing Workflow

Weighing_Protocol Prep PREP Check Sash Height Don Double Gloves Static STATIC CONTROL Use Ionizer/Gun on Spatula & Vial Prep->Static Transfer TRANSFER Tap-Method into Tared Vial Static->Transfer Contain CONTAIN Cap immediately Parafilm seal Transfer->Contain Clean CLEANUP Wipe Balance (Wet Wipe) Contain->Clean

Figure 2: Step-by-step weighing workflow to minimize aerosol exposure and static dispersion.

Emergency Procedures

  • Eye Contact: Flush immediately for 15 minutes .[2][3][4] Do not stop sooner. The HCl salt will cause rapid pH change in the eye.

  • Skin Contact: Wash with soap and water.[2][4][5][6][7][8] Do not use alcohol (ethanol/isopropanol) as this may enhance permeation of the amine through the skin.

  • Spill (Solid): Do not dry sweep. Cover with a wet paper towel (to prevent dust), then scoop up. Wipe area with dilute bicarbonate solution.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms.

  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet: Methoxyamine Hydrochloride (Analogous Structure Reference). (Note: Used as a structural proxy for N-alkoxy amine salt hazards due to specific CAS data scarcity).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.